molecular formula C9H10O3 B1330104 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6329-73-3

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No.: B1330104
CAS No.: 6329-73-3
M. Wt: 166.17 g/mol
InChI Key: ZHKALZZEGVFZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol ( 6329-73-3) is a chiral benzodioxole-based compound with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . This chemical serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, present in a plethora of bioactive molecules . Researchers utilize this compound for the synthesis of more complex molecular architectures, including hybrid structures that combine the 1,3-benzodioxole moiety with other pharmacophores, such as imidazole, to explore new chemical spaces for biological activity . As a secondary alcohol, it can undergo further functionalization through oxidation or serve as a handle for constructing side chains, making it invaluable in structure-activity relationship (SAR) studies. This product is offered with a high purity level of ≥97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKALZZEGVFZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278304
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-73-3
Record name 6329-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. This document details a common synthetic route from its ketone precursor and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, also known as 1-(3,4-methylenedioxyphenyl)ethanol, is a secondary alcohol containing the benzodioxole moiety. This structural feature is present in numerous biologically active molecules and natural products, making this compound a key building block in organic synthesis. Its synthesis is most commonly achieved through the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 1-(1,3-benzodioxol-5-yl)ethanone. A widely used and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme

G ketone 1-(1,3-benzodioxol-5-yl)ethanone alcohol This compound ketone->alcohol Reduction reagents NaBH4, Methanol (or Ethanol)

Figure 1: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

This protocol is a general guideline based on standard procedures for the reduction of acetophenones.[1][2][3] Researchers should optimize the conditions for their specific setup.

Materials:

  • 1-(1,3-benzodioxol-5-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Dichloromethane (or Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25 equivalents, but a slight excess is often used) to the cooled solution in portions. Monitor the reaction for any temperature increase and control the addition rate to maintain the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a standard of the starting ketone.[1] The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Be aware of hydrogen gas evolution.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various spectroscopic and physical methods.

Physicochemical Properties
PropertyValueReference
CAS Number 6329-73-3[4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Physical Form Solid[4]
Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4Doublet3H-CH₃
~4.8Quartet1H-CH(OH)-
~5.9Singlet2H-O-CH₂-O-
~6.7-6.9Multiplet3HAromatic protons
VariableSinglet (broad)1H-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppmAssignment
~25-CH₃
~70-CH(OH)-
~101-O-CH₂-O-
~106-120Aromatic CH
~140-148Aromatic quaternary carbons

Note: These are predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch (alcohol)
~2900-3000C-H stretch (aromatic and aliphatic)
~1250 and ~1040C-O stretch (ether, from benzodioxole)
~1490 and ~1440C=C stretch (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
166[M]⁺ (Molecular ion)
151[M - CH₃]⁺
137[M - C₂H₅O]⁺
123[M - C₃H₅O]⁺

Experimental and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start 1-(1,3-benzodioxol-5-yl)ethanone reaction Reduction with NaBH4 in Methanol start->reaction workup Acidic Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound via the reduction of its corresponding ketone. The provided characterization data, including spectroscopic and physical properties, will aid researchers in confirming the identity and purity of the synthesized compound. This valuable intermediate serves as a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

Spectroscopic and Structural Elucidation of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This compound, featuring a benzodioxole moiety, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of this functional group in numerous biologically active molecules. This document is intended to serve as a core resource for researchers engaged in the synthesis, identification, and development of related compounds.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (Proton) Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
H-α (CH-OH)~4.8 - 5.0Quartet~6.5Methine proton adjacent to hydroxyl and aromatic ring
H-β (CH₃)~1.4 - 1.6Doublet~6.5Methyl protons
Ar-H~6.7 - 6.9Multiplet-Aromatic protons
O-CH₂-O~5.9 - 6.0Singlet-Methylene protons of the dioxole ring
-OHVariableSinglet (broad)-Hydroxyl proton
¹³C NMR (Carbon) Chemical Shift (δ) ppmAssignment
C-α (CH-OH)~70 - 75Methine carbon
C-β (CH₃)~20 - 25Methyl carbon
Ar-C~105 - 148Aromatic carbons
O-CH₂-O~100 - 102Methylene carbon of the dioxole ring

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Expected)
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3500 - 3200Strong, BroadO-H Stretch (Alcohol)
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
1600 - 1450Medium to StrongC=C Stretch (Aromatic Ring)
1250 - 1200StrongAsymmetric C-O-C Stretch (Dioxole Ring)
1040 - 1020StrongSymmetric C-O-C Stretch (Dioxole Ring)
1100 - 1000StrongC-O Stretch (Secondary Alcohol)
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
m/zIonFragmentation Pathway
166[M]⁺Molecular Ion
151[M - CH₃]⁺Loss of a methyl radical
148[M - H₂O]⁺Dehydration
137[M - C₂H₅O]⁺Cleavage of the ethanol side chain
123[C₇H₇O₂]⁺Benzodioxole fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 3-4 seconds.

    • Spectral width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • For direct injection, introduce a small volume (1-2 µL) of the solution into the ion source.

2. Data Acquisition:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-injection EI-MS system.

  • Parameters (for GC-MS):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow A Sample Preparation (Dissolution/Deposition) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (GC-MS/EI) A->D E Data Processing & Analysis B->E C->E D->E F Structural Elucidation E->F

A simplified workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their own detailed findings.

An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties

This compound, also known as methylpiperonyl alcohol, is a secondary alcohol containing a benzodioxole moiety. This structural feature is present in various naturally occurring and synthetic compounds with significant biological activities.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Molecular Formula C₉H₁₀O₃[1]C₉H₉NO₅[2]
Molecular Weight 166.17 g/mol [1]211.17 g/mol [2]
CAS Number 6329-73-3[1]159873-64-0[2]
Appearance Solid[1]Not specified
Melting Point Not specified86 - 90 °C[2]
Boiling Point Not specifiedNot specified
Solubility Not specifiedNot specified

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not available, data for the core 1,3-benzodioxole structure and related compounds can be used for interpretation.

Table 2: Key Spectroscopic Features for the Identification of this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring (O-CH₂-O), the methine proton of the alcohol (CH-OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃).
¹³C NMR Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the methine carbon bearing the hydroxyl group, and the methyl carbon. The carbon attached to the oxygen of the hydroxyl group is expected to have a chemical shift in the range of 50-80 ppm.[3][4]
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-O stretching absorption around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands. Characteristic peaks for the methylenedioxy group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of water (M-18), a methyl group (M-15), or cleavage of the bond adjacent to the alcohol.

Chemical Reactivity and Synthetic Protocols

As a secondary alcohol, this compound is expected to undergo typical reactions such as oxidation, esterification, and etherification. The benzodioxole ring is generally stable under these conditions but can influence the reactivity of the side chain.

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).

Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone with Sodium Borohydride [5][6][7]

  • Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction: Continue stirring the reaction mixture at 0 °C for a specified time (typically 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_of_1_2H_1_3_benzodioxol_5_yl_ethan_1_ol start 1-(1,3-Benzodioxol-5-yl)ethanone product This compound start->product Reduction reagent NaBH4, Methanol reagent->product

Caption: Synthesis of this compound.

Oxidation

Oxidation of this compound will yield the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Setup: In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

  • Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM dropwise to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be further purified by chromatography or distillation.

Oxidation_Reaction start This compound product 1-(1,3-Benzodioxol-5-yl)ethanone start->product Oxidation reagent PCC, DCM reagent->product

Caption: Oxidation of this compound.

Esterification

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives. The Fischer esterification is a common method.

Experimental Protocol: Fischer Esterification with Acetic Acid [2][8][9]

  • Mixing Reagents: In a round-bottom flask, combine this compound (1 equivalent), acetic acid (in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the removal of water can drive it to completion.

  • Workup: After cooling, dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, the benzodioxole moiety is a well-known pharmacophore found in numerous biologically active compounds.

Derivatives of 1,3-benzodioxole have shown a wide range of pharmacological activities, including antidiabetic, anti-inflammatory, and analgesic properties.[2][10] For instance, certain benzodioxole derivatives have been investigated as potent α-amylase inhibitors, suggesting potential applications in the management of diabetes.[10] Furthermore, related structures have been explored as intermediates in the synthesis of pharmaceuticals. For example, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol serves as a key intermediate in the development of anti-inflammatory and analgesic drugs.[2]

The structural similarity of this compound to these active compounds suggests that it could serve as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Further research is warranted to explore its specific biological effects and potential involvement in cellular signaling pathways.

Logical_Relationship core This compound synthesis Synthesis core->synthesis reactivity Reactivity core->reactivity applications Potential Applications core->applications oxidation Oxidation reactivity->oxidation esterification Esterification reactivity->esterification drug_dev Drug Development Intermediate applications->drug_dev bio_eval Biological Evaluation applications->bio_eval ketone 1-(1,3-Benzodioxol-5-yl)ethanone ketone->synthesis Reduction

Caption: Key aspects of this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.

References

The Versatile Precursor: A Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, serves as a pivotal precursor in the synthesis of a diverse array of organic molecules. Its unique structure, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, is a common pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile building block, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors. The 1,3-benzodioxole ring system is found in a variety of natural products and synthetic compounds with applications ranging from pharmaceuticals to agrochemicals.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Solid[2]
CAS Number 6329-73-3[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectroscopyData
¹H NMR Data available but requires specific literature retrieval.
¹³C NMR Data available but requires specific literature retrieval.
IR Data available but requires specific literature retrieval.
Mass Spectrometry Data available but requires specific literature retrieval.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-methylenedioxyacetophenone or acetopiperone). Enantioselective reduction methods are of particular interest for the synthesis of chiral drugs.

Experimental Protocol: Microbial Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

A highly efficient and environmentally friendly method for the synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol utilizes whole-cell biocatalysis.

Reaction Scheme:

Microbial Reduction Ketone 1-(1,3-benzodioxol-5-yl)ethanone Alcohol (R)-1-(1,3-benzodioxol-5-yl)ethan-1-ol Ketone->Alcohol >99% ee Reagents Lactobacillus paracasei Reagents->Ketone

Caption: Biocatalytic reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

Materials and Reagents:

  • 1-(1,3-benzodioxol-5-yl)ethanone

  • Lactobacillus paracasei culture

  • Appropriate growth medium (e.g., MRS broth)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cultivate Lactobacillus paracasei in a suitable growth medium until a sufficient cell density is reached.

  • Harvest the bacterial cells by centrifugation and wash with a buffer solution.

  • Resuspend the cells in a reaction buffer.

  • Add 1-(1,3-benzodioxol-5-yl)ethanone to the cell suspension.

  • Incubate the reaction mixture under optimized conditions of temperature and pH.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-1-(1,3-benzodioxol-5-yl)ethanol by column chromatography if necessary.

ProductYieldEnantiomeric Excess (ee)Reference
(R)-1-(1,3-benzodioxol-5-yl)ethanolHigh>99%(Implied from similar microbial reductions)

Table 3: Quantitative Data for Microbial Reduction

Key Synthetic Transformations of this compound

This secondary alcohol is a versatile precursor for several key transformations, including oxidation to the corresponding ketone, dehydration to the vinyl derivative, and as a building block in the synthesis of complex molecules.

Oxidation to 1-(1,3-benzodioxol-5-yl)ethanone

The oxidation of this compound regenerates the ketone, a valuable intermediate in its own right. Several methods are available, from classic chromium-based reagents to greener, modern alternatives.

Oxidation_Reaction Alcohol This compound Ketone 1-(1,3-benzodioxol-5-yl)ethanone Alcohol->Ketone Reagents Oxidizing Agent (e.g., PCC, TEMPO, hv) Reagents->Alcohol

Caption: Oxidation of the secondary alcohol to the corresponding ketone.

PCC is a widely used reagent for the oxidation of secondary alcohols to ketones under mild conditions.[2][3][4][5]

Materials and Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1 equivalent) in anhydrous DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude 1-(1,3-benzodioxol-5-yl)ethanone by column chromatography on silica gel.

Oxidizing AgentSolventTypical YieldReference
PCCDCMGood to Excellent[3][5]
TEMPO/NaOClBiphasicHigh[6]
Thioxanthenone/Air (photochemical)DMSOGood[7]

Table 4: Comparison of Oxidation Methods for Secondary Benzylic Alcohols

Dehydration to 5-Vinyl-1,3-benzodioxole

Acid-catalyzed dehydration of this compound provides 5-vinyl-1,3-benzodioxole, a valuable monomer and intermediate in organic synthesis.[8][9]

Dehydration_Reaction Alcohol This compound Alkene 5-Vinyl-1,3-benzodioxole Alcohol->Alkene Reagents Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reagents->Alcohol

Caption: Acid-catalyzed dehydration to form the corresponding vinyl derivative.

Materials and Reagents:

  • This compound

  • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

  • A high-boiling point solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 5-vinyl-1,3-benzodioxole by vacuum distillation.

CatalystSolventTypical YieldReference
p-Toluenesulfonic acidTolueneHigh[8]
Acidic ResinNone (liquid phase)High[9]

Table 5: Conditions for Dehydration of 1-Phenylethanol Analogs

Applications in the Synthesis of Bioactive Molecules

The 1,3-benzodioxole scaffold is present in numerous pharmaceuticals and agrochemicals. This compound is a key precursor for the synthesis of several important classes of compounds.

Synthesis of Stiripentol Analogues

Stiripentol is an antiepileptic drug, and the synthesis of its analogues is an active area of research.[10][11][12] The synthesis of these analogues often involves the construction of an α,β-unsaturated ketone intermediate, which is then reduced to the corresponding allylic alcohol. While many reported syntheses start from piperonal (1,3-benzodioxole-5-carbaldehyde), a synthetic route starting from this compound can be envisaged.

Stiripentol_Analogue_Synthesis cluster_0 Synthetic Pathway Alcohol This compound Ketone 1-(1,3-benzodioxol-5-yl)ethanone Alcohol->Ketone Oxidation Unsaturated_Ketone α,β-Unsaturated Ketone Intermediate Ketone->Unsaturated_Ketone Aldol Condensation Stiripentol_Analogue Stiripentol Analogue Unsaturated_Ketone->Stiripentol_Analogue Reduction

Caption: A plausible synthetic workflow for stiripentol analogues.

Synthesis of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, which are important for promoting root growth in plants.[13][14] While the reported syntheses of N-(benzo[d][7][15]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives start from benzo[d][7][15]dioxol-5-amine, the versatile chemistry of the 1,3-benzodioxole ring system suggests that this compound could be a potential starting material for the synthesis of other novel auxin analogues.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from the corresponding ketone and its ability to undergo key transformations such as oxidation and dehydration make it a strategic starting material for a variety of target molecules. The presence of the 1,3-benzodioxole moiety in its structure provides a direct entry into the synthesis of biologically active compounds, including analogues of the antiepileptic drug stiripentol and potential auxin receptor agonists. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate its use in research and development, empowering scientists to explore new synthetic pathways and discover novel bioactive molecules.

References

An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity and Properties

This compound is a secondary alcohol derivative of benzodioxole. While it is commercially available for research purposes, detailed experimental data for this specific molecule is not extensively documented in public literature.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 6329-73-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical Form Solid
InChI 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3
SMILES CC(O)c1ccc2OCOc2c1
Flash Point Not applicable

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with a methyl Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Methylmagnesium bromide (CH₃MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: A solution of piperonal in anhydrous diethyl ether or THF is added to the flask. The flask is then cooled in an ice bath.

  • Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of piperonal. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Grignard Reaction

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) Grignard 1. Grignard Addition (Anhydrous Ether/THF) Piperonal->Grignard MeMgBr Methylmagnesium Bromide (CH3MgBr) MeMgBr->Grignard Workup 2. Acidic Workup (e.g., aq. NH4Cl) Grignard->Workup Intermediate Alkoxide Product This compound Workup->Product

Caption: Synthetic pathway for this compound.

Diagram 2: General Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Assessment Purity Assessment (TLC, GC-MS, HPLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the purification and characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific, publicly available information detailing the biological activity or the involvement of this compound in any particular signaling pathways. Compounds containing the 1,3-benzodioxole moiety are known to exhibit a wide range of biological activities, and this compound could be a subject for further investigation in drug discovery and development.

References

molecular weight and formula of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known characteristics of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a member of the benzodioxole family of compounds, which are noted for their presence in natural products and their diverse biological activities.

Core Compound Data

This compound is a secondary alcohol derivative of methylenedioxybenzene. While detailed experimental data for this specific compound is not extensively available in public literature, its fundamental properties can be summarized. The compound is known to be a solid at room temperature.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical Form Solid

Synthesis Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)ethanone

A plausible and commonly employed synthetic route to this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, using a mild reducing agent such as sodium borohydride (NaBH₄). The following is a detailed experimental protocol adapted from established procedures for the reduction of acetophenones.[1][2][3]

Materials and Reagents:
  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%) or Methanol

  • 3M Hydrochloric acid (HCl) or other dilute acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in 95% ethanol or methanol. The concentration can be in the range of 0.25 M.[4] Begin stirring the solution.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. An excess of NaBH₄ is typically used to ensure complete reaction.[2][3] The molar ratio of NaBH₄ to the ketone can be 2:1.[3] The reaction is exothermic, so maintain the temperature below 50°C.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15-30 minutes after the addition of NaBH₄ is complete.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[3]

  • Quenching the Reaction: After the reaction is complete, cautiously and slowly add 3M hydrochloric acid to the mixture to neutralize the excess NaBH₄ and the borate esters formed.[1][2] This step will result in the evolution of hydrogen gas and should be performed in a well-ventilated fume hood.

  • Work-up and Extraction:

    • If ethanol was used as the solvent, it is advisable to reduce the volume of the solvent by heating or using a rotary evaporator until two layers form.[1][2]

    • Cool the mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.[1][2] Perform the extraction two to three times to maximize product recovery.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound Start 1-(1,3-Benzodioxol-5-yl)ethanone in Ethanol Reduction Addition of NaBH4 (Ice Bath) Start->Reduction Stirring Stir at Room Temperature Reduction->Stirring Quenching Acidic Work-up (3M HCl) Stirring->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthetic workflow for the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

Spectroscopic and Physical Data

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activity or the engagement in signaling pathways of this compound. However, the benzodioxole moiety is a key structural feature in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological applications, including as potential antidiabetic and anticancer agents, and as inverse agonists of the C5a receptor. Further research is required to determine if this compound exhibits any significant biological effects.

Logical Relationship Diagram for Synthesis

LogicalRelationship Logical Progression of Synthesis Ketone Starting Material: 1-(1,3-Benzodioxol-5-yl)ethanone Reaction Chemical Transformation: Ketone Reduction Ketone->Reaction ReducingAgent Reagent: Sodium Borohydride (NaBH4) ReducingAgent->Reaction Alcohol Final Product: This compound Reaction->Alcohol

Caption: Logical relationship of reactants to product in the synthesis.

References

Technical Guide: Solubility and Stability of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, is a molecule of interest in medicinal chemistry and organic synthesis due to the presence of the biologically significant 1,3-benzodioxole moiety. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. Inconsistent or poor solubility can hinder formulation and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound. It is intended to serve as a valuable resource for researchers by consolidating key information and presenting detailed experimental protocols for its analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₀O₃PubChem
Molecular Weight 166.17 g/mol PubChem
CAS Number 6329-73-3PubChem
Appearance SolidSigma-Aldrich
IUPAC Name 1-(1,3-benzodioxol-5-yl)ethanolPubChem

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the structural features of the molecule—a polar alcohol group and a largely non-polar benzodioxole ring system—a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests that the compound will exhibit limited solubility in polar protic solvents like water and greater solubility in organic solvents.

Table of Predicted Solubilities:

SolventPredicted SolubilityRationale
Water Sparingly solubleThe hydrophobic benzodioxole moiety is expected to dominate, limiting solubility despite the presence of a hydrogen-bonding alcohol group.
Ethanol SolubleThe ethanol molecule has both polar (hydroxyl group) and non-polar (ethyl group) characteristics, making it a good solvent for this compound.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Chloroform SolubleAs a non-polar organic solvent, chloroform is expected to readily dissolve the compound.
Ether SolubleDiethyl ether is a common non-polar solvent in which many organic solids are soluble.

Stability Profile and Forced Degradation Studies

The 1,3-benzodioxole ring is generally stable but can be susceptible to degradation under strongly acidic or basic conditions. The secondary benzylic alcohol moiety is prone to oxidation to the corresponding ketone and can undergo dehydration under certain acidic conditions.

Expected Degradation Pathways:

  • Acidic Conditions: Potential for dehydration to form a styrenic derivative or etherification in the presence of alcoholic solvents. The benzodioxole ring may also be susceptible to opening under harsh acidic conditions.

  • Basic Conditions: Generally expected to be stable, although strong bases could deprotonate the hydroxyl group.

  • Oxidative Conditions: The secondary alcohol is susceptible to oxidation to form 1-(1,3-benzodioxol-5-yl)ethanone.

  • Thermal Stress: Decomposition at elevated temperatures is possible, with the specific degradation products being dependent on the temperature and atmosphere.

  • Photolytic Stress: The aromatic system may absorb UV light, potentially leading to photodecomposition.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

G Workflow for Solubility Determination A Prepare saturated solution: Add excess solid to solvent B Equilibrate: Shake at constant temperature (e.g., 25°C) for 24-48h A->B C Phase Separation: Centrifuge or allow to stand to settle undissolved solid B->C D Sample Collection: Carefully withdraw an aliquot of the supernatant C->D E Dilution: Dilute the aliquot with a suitable solvent D->E F Analysis: Quantify concentration using a validated HPLC method E->F G Calculation: Determine solubility (e.g., in mg/mL or mol/L) F->G

Workflow for Solubility Determination
Forced Degradation Study and Stability-Indicating HPLC Method Development

This protocol describes the process of subjecting the compound to various stress conditions to induce degradation and subsequently developing an HPLC method capable of separating the parent compound from its degradation products.

G Forced Degradation and HPLC Method Development Workflow cluster_stress Stress Conditions cluster_hplc HPLC Method Development Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Inject Inject Stressed Samples Acid->Inject Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Inject Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->Inject Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Inject Photo Photolytic Stress (ICH Q1B guidelines) Photo->Inject Develop Develop HPLC Method (Column, Mobile Phase, etc.) Develop->Inject Analyze Analyze Chromatograms (Peak Purity, Resolution) Inject->Analyze Validate Validate Stability-Indicating Method Analyze->Validate Parent This compound (Stock Solution) Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Forced Degradation and HPLC Method Development Workflow

Table of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Solid State80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per guidelines

Typical HPLC Method Parameters for Benzodioxole Derivatives:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL
Column Temperature 30°C

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for understanding its likely behavior based on its chemical structure and the properties of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data for their specific applications. A thorough characterization of these properties is a critical step in the successful development of any new chemical entity for pharmaceutical or other applications. Further studies are warranted to definitively quantify the solubility in various pharmaceutically relevant solvents and to fully elucidate the degradation pathways under various stress conditions.

Crystal Structures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data of 1,3-Benzodioxole Derivatives

The following tables summarize the key crystallographic data for several derivatives of 1,3-benzodioxole, providing a comparative overview of their structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thioureaC₉H₉N₃O₂SMonoclinicP2₁/c4[1][2]
1-(1,3-Benzodioxol-5-yl)ethanoneC₉H₈O₃--[3]
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-oneC₁₃H₁₂N₂O₃MonoclinicP2₁/n7.3322(5)8.0341(5)19.4479(14)95.775(2)4[4]

Note: Detailed lattice parameters for [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea and 1-(1,3-Benzodioxol-5-yl)ethanone were not fully detailed in the provided search results abstracts.

Key Structural Features and Interactions

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea: The supramolecular structure of this thiosemicarbazone derivative is primarily governed by hydrogen bonding and π–π stacking interactions, which lead to the formation of dimeric structures.[1][2] The bond lengths and angles are typical for thiosemicarbazone groups.[1][2]

1-(1,3-Benzodioxol-5-yl)ethanone: In this ketone derivative, the dihedral angle between the mean planes of the benzene and dioxole rings is 1.4 (8)°.[3] The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains.[3] Weak π–π interactions are also observed, with a distance of 3.801 (9) Å between the centroids of adjacent benzene rings.[3]

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: This imidazole derivative exhibits a three-dimensional network in the crystal lattice stabilized by intermolecular hydrogen bonds.[4]

Experimental Protocols

Synthesis and Crystallization

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea .[1][2]

  • Synthesis: Piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) were dissolved in ethanol.

  • The mixture was stirred under reflux for 2 hours.

  • After cooling, the solvent was removed.

  • The resulting solid was recrystallized from an ethanol/dichloromethane mixture.

  • Crystallization: Yellowish crystals suitable for X-ray diffraction were grown by slow evaporation over a period of two weeks.

X-ray Diffraction Analysis

For the analyzed derivatives, single-crystal X-ray diffraction was the primary method for structure determination. The general workflow for such an analysis is depicted below. Data collection is typically performed on a diffractometer equipped with a suitable X-ray source. The collected data is then processed, and the structure is solved and refined using specialized software packages such as SHELX.[4]

Workflow for Crystallographic Analysis

Crystallographic_Workflow cluster_synthesis Compound Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Validation->CIF Publication Publication/Database Deposition CIF->Publication

References

literature review on 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Benzodioxole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a vital heterocyclic scaffold present in numerous natural products, such as safrole from sassafras oil.[1][2] Its unique structure, featuring a benzene ring fused to a five-membered dioxole ring, confers significant chemical stability and diverse reactivity.[3] This scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and plant growth-regulating properties.[4][5][6] The versatility of the 1,3-benzodioxole core allows for extensive structural modifications, leading to the development of novel therapeutic agents and specialized chemicals.[3] This guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of 1,3-benzodioxole derivatives, focusing on detailed experimental protocols, quantitative biological data, and mechanisms of action for researchers and drug development professionals.

Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of the core 1,3-benzodioxole structure typically involves the condensation of catechol with a methylene source, such as methanol, in the presence of a strong acid catalyst.[3] From this fundamental structure, a wide array of derivatives can be prepared through various synthetic routes.

Synthesis of N-(benzylthio)acetamide Derivatives as Auxin Agonists

A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds were synthesized in a three-step process to act as auxin receptor agonists for promoting root growth.[7][8] The general workflow involves the preparation of a 2-(one-benzylthio)acetic acid intermediate, followed by conversion to an acid chloride, and finally, amidation.[7][8]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amidation A Substituted Benzyl Bromide + Thioglycolic Acid B 2-(one-benzylthio)acetic acid (Intermediate 2) A->B NaOH, EtOH Reflux 3h A->B C Intermediate 2 B->C D Acyl Chloride (Intermediate 3) C->D Oxalyl Chloride, DCM 0°C to RT C->D E Intermediate 3 D->E G Final N-(benzylthio)acetamide Derivative E->G Triethylamine, Dioxane 0°C to RT F Benzo[d][1,3]dioxol-5-amine F->G Triethylamine, Dioxane 0°C to RT

Caption: General synthesis workflow for N-(benzylthio)acetamide derivatives.[7][8]

Experimental Protocols:

  • General procedure for the synthesis of 2-(one-benzylthio) acetic acid: A solution of sodium hydroxide (3 eqv) in water was added dropwise to a solution of thioglycolic acid (1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol.[8] The mixture was refluxed for 3 hours.[8] After removing ethanol, the residue was poured into water and acidified with 6 M HCl to a pH of 1-2.[8] The aqueous phase was extracted with ethyl acetate, and the combined organic layers were dried over MgSO₄ and concentrated to yield the crude product, which was used directly in the next step.[8]

  • General procedure for the synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide: Oxalyl chloride (1.2 eqv) was added dropwise to a solution of the crude 2-(one-benzylthio) acetic acid from the previous step in dichloromethane (DCM) at 0°C.[8] The reaction was stirred for 30 minutes at 0°C and then for 1 hour at room temperature.[8] The solvent and excess oxalyl chloride were removed under vacuum.[8] The resulting crude acid chloride was dissolved in dioxane and added dropwise to a solution of benzo[d][1][7]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.[8] The mixture was stirred for 30 minutes at 0°C, then for 2 hours at room temperature, before being poured into water and acidified to pH 4-5 with 6 M HCl.[8] The product was extracted with DCM, and the combined organic phases were dried and concentrated to yield the final compound.[8]

Synthesis via Multi-step Reaction Including Suzuki-Miyaura Coupling

A series of novel 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring were synthesized in high yields via a four-step process culminating in a Suzuki-Miyaura coupling reaction.[4]

G cluster_0 Step 1: Appel Reaction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Huisgen Cycloaddition cluster_3 Step 4: Suzuki-Miyaura Coupling A (6-bromobenzo[d][1,3]dioxol-5-yl)methanol B 5-bromo-6-(bromomethyl)benzo[d][1,3]dioxole A->B CBr4, PPh3, DCM C 5-(azidomethyl)-6-bromobenzo[d][1,3]dioxole B->C NaN3, MeOH D 1-((6-bromobenzo...)methyl)-4-phenyl-1H-1,2,3-triazole C->D Phenylacetylene, CuI, MeCN E Final 1,3-Benzodioxole Derivatives D->E Aryl Boronic Acid, PdCl2(PPh3)2, K2CO3

Caption: Synthetic route for 1,3-benzodioxole-triazole hybrids.[4]

Experimental Protocols:

  • Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][7]dioxole (2): (6-bromobenzo[d][1][7]dioxol-5-yl)methanol was treated with CBr₄ and PPh₃ in DCM (Appel conditions) to afford the product in 91% yield.[4]

  • Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][7]dioxole (3): Compound 2 was reacted with sodium azide (NaN₃) in dry methanol to yield the azido derivative in 88% yield.[4]

  • Synthesis of 1-((6-bromobenzo[d][1][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4): A Huisgen 1,3-dipolar cycloaddition (click reaction) was performed between compound 3 and phenylacetylene using CuI as a catalyst in anhydrous MeCN to give the triazole product in 82% yield.[4]

  • General procedure for Suzuki-Miyaura Coupling: The triazole derivative 4 was coupled with various substituted boronic acids in the presence of PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base to furnish the final products.[4]

Table 1: Yields of 1,3-Benzodioxole-Triazole Derivatives via Suzuki-Miyaura Coupling

Compound Aryl Boronic Acid Substituent Yield (%)
6a Phenyl 89
6b 4-Methylphenyl 85
6c 4-Methoxyphenyl 81
6d 4-Fluorophenyl 77
6e 4-Chlorophenyl 65
6f 4-(Trifluoromethyl)phenyl 52
6g 2-Thienyl 71

Data sourced from Dawood et al., 2019.[4]

Synthesis of 1,3-Benzodioxole-Arsenical Conjugates

To improve the therapeutic efficiency of arsenicals, 1,3-benzodioxole derivatives were conjugated to arsenical precursors.[9][10]

Experimental Protocols:

  • Synthesis of 4-(1,3,2-dithiarsinan-2-yl)aniline (Z2): This precursor was synthesized according to previously described methods, yielding the product in 52.1% yield.[9]

  • Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][7]dioxole-5-carboxamide (PZ2): Piperonylic acid was conjugated with the arsenical precursor Z2 to form the final product via an amide bond.[9]

Biological Activities and Mechanisms of Action

Plant Growth Regulation

A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives were evaluated for their ability to promote root growth in Oryza sativa (rice).[7][8] Several compounds showed significant activity, with compound K-10 demonstrating exceptional performance.[7][8]

Table 2: Root Growth Promotion in Oryza sativa by 1,3-Benzodioxole Derivatives

Compound Concentration (μM) Primary Root Elongation Rate (%)
HTS05309 (Lead) 1 14.6
HTS05309 (Lead) 5 41.8
K-10 1 34.4
K-10 5 65.1
NAA (Reference) 0.005 5.8
NAA (Reference) 0.05 -12.3

Data represents the promotive effect on primary root elongation. Sourced from Wang et al., 2022.[7][8]

The mechanism of action for these compounds involves acting as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).[7][8] Molecular docking analysis revealed a strong binding affinity between K-10 and TIR1, leading to the enhancement of auxin-related signaling responses and the promotion of root system establishment.[7][8]

G cluster_pathway Auxin Signaling Pathway Activation K10 K-10 Derivative TIR1 TIR1 Auxin Receptor K10->TIR1 Binds and Activates Aux_IAA Aux/IAA Repressor (Degradation) TIR1->Aux_IAA Promotes Ubiquitination ARF Auxin Response Factors (ARFs) (Activation) Aux_IAA->ARF Repression Lifted Gene_Exp Auxin-Responsive Gene Expression ARF->Gene_Exp Induces Transcription Root_Growth Enhanced Root Growth Gene_Exp->Root_Growth

Caption: Proposed mechanism for root growth promotion by K-10 derivative.[7][8]
Anti-Tumor Activity

Conjugates of 1,3-benzodioxole derivatives with arsenicals were developed to enhance the anti-tumor efficacy of arsenic-based drugs.[9][10] These novel compounds exhibited broad-spectrum anti-proliferation activity against multiple cancer cell lines while showing significantly less inhibition of normal cells.[9]

Table 3: In Vitro Anti-Proliferation Activity (IC₅₀, µM) of Benzodioxole-Arsenical Conjugates

Compound Molm-13 (Leukemia) NB4 (Leukemia) HeLa (Cervix) 4T1 (Breast) COS-7 (Normal) PBMC (Normal)
PZ2 0.51 0.44 1.13 1.02 > 20 > 20
PZ5 0.58 0.61 1.01 1.23 > 20 > 20
DAZ2 0.62 0.55 1.25 1.34 > 20 > 20
DAZ5 0.65 0.63 1.18 1.29 > 20 > 20

Data represents the half-maximal inhibitory concentration (IC₅₀). Sourced from Liu et al., 2021.[9]

The enhanced anti-tumor effect is attributed to the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells.[10] This inhibition leads to increased intracellular oxidative stress, subsequently triggering apoptosis (programmed cell death).[9]

G cluster_mechanism Anti-Tumor Mechanism of Action Compound Benzodioxole-Arsenical Conjugate Trx Thioredoxin (Trx) System Compound->Trx Inhibits ROS Increased Oxidative Stress (ROS Accumulation) Trx->ROS Leads to Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Mechanism of apoptosis induction by benzodioxole-arsenical conjugates.[9][10]
Antioxidant Activity

Certain 1,3-benzodioxole derivatives synthesized from safrole have been evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

Table 4: Antioxidant Activity of Amino-Acyl Benzodioxole Derivatives

Compound IC₅₀ (µg/mL)
3a 21.44
3b 96.07
3e 58.45
3f 72.17
Trolox (Reference) 1.93

Data represents the half-maximal inhibitory concentration (IC₅₀) in the DPPH assay. Sourced from Leite et al.[1]

Conclusion

The 1,3-benzodioxole scaffold remains a highly valuable and versatile core in the development of new biologically active molecules. The synthetic pathways detailed in this guide highlight the adaptability of the benzodioxole core, allowing for the creation of diverse derivatives through multi-step reactions, including cross-coupling and click chemistry. The potent biological activities demonstrated by these derivatives, from enhancing crop root systems to inducing apoptosis in cancer cells, underscore their significant potential in both agriculture and medicine. The quantitative data and mechanistic insights provided serve as a critical resource for researchers and professionals engaged in the design and development of next-generation agrochemicals and therapeutics. Further exploration of structure-activity relationships will continue to unlock the full potential of this remarkable heterocyclic system.

References

The Biological Versatility of 1,3-Benzodioxole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and natural product research. Its presence in a wide array of natural and synthetic compounds confers a diverse range of biological activities, making it a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, and insecticidal properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,3-benzodioxole compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Safrole Human tongue squamous carcinoma (SCC-4)Not specified, but induces apoptosis[1]
Human hepatoma (BEL-7402)280 (as 0.28 mg/mL)[2]
Safrole-2',3'-oxide Human hepatoma (HepG2)361.9 (24h), 193.2 (48h)[3]
Myristicin Human colorectal adenocarcinoma (Caco-2)146 (as 146 µg/mL)[4]
(E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) Human breast adenocarcinoma (MDA-MB-231)4.92 ± 1.09[7]
4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazide (Compound 5) Human lung adenocarcinoma (A549)10.67 ± 1.53[8]
Rat glioma (C6)4.33 ± 1.04[8]
Arsenical-1,3-benzodioxole conjugate (MAZ2) Molm-13 (Leukemia)< 1[9]
NB4 (Leukemia)< 1[9]
HeLa (Cervical cancer)< 1[9]
4T1 (Breast cancer)< 1[9]
Mechanism of Action: Safrole-Induced Apoptosis

Safrole, a prominent naturally occurring 1,3-benzodioxole, has been shown to induce apoptosis in human oral and tongue squamous carcinoma cells.[1][5] The apoptotic cascade is initiated through both mitochondria-dependent and Fas-dependent pathways.

Safrole_Apoptosis_Pathway Safrole Safrole Ca_ion Cytosolic Ca²⁺ Increase Safrole->Ca_ion Bax Bax (pro-apoptotic) Up-regulation Safrole->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation Safrole->Bcl2 Fas_pathway Fas-dependent pathway Safrole->Fas_pathway Mitochondrion Mitochondrion Ca_ion->Mitochondrion MMP Mitochondrial Membrane Potential (ΔΨm) Loss Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Fas_pathway->Caspase8 Bid Bid Up-regulation Caspase8->Bid Bid->Mitochondrion

Safrole-induced apoptosis signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1,3-Benzodioxole compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

1,3-Benzodioxole derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-benzodioxole compounds against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Safrole Salmonella TyphimuriumActive (specific MIC not provided)[10]
Pseudomonas aeruginosaActive (specific MIC not provided)[10]
Myristicin Candida albicansNot specified, but shows activity[4]
Staphylococcus aureusNot specified, but shows activity[4]
Schiff base derivative of 1,3-benzodioxole (Compound 2) Staphylococcus aureus (MRSA)Active (specific MIC not provided)[11]
Peptidyl derivatives of 1,3-benzodioxole Bacillus subtilisPromotes growth[12]
Synthetic 1,3-bis(aryloxy)propan-2-amines (CPD20) Streptococcus pyogenes2.5[13]
Staphylococcus aureus2.5[13]
Enterococcus faecalis5[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,3-Benzodioxole compound stock solution

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,3-benzodioxole compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the prepared inoculum, resulting in a final volume of 200 µL per well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Insecticidal Activity

Several 1,3-benzodioxole compounds, particularly those found in essential oils, exhibit significant insecticidal properties. They can act as neurotoxins or as synergists that enhance the efficacy of other insecticides.

Quantitative Insecticidal Data

The following table summarizes the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values of selected 1,3-benzodioxole compounds against various insect species.

Compound/DerivativeInsect SpeciesEfficacy MetricValueReference
Myristicin Aedes albopictus (larvae)LC₅₀0.1 mg/mL (of essential oil with 99% myristicin)[8]
Spilarctia obliquaLD₅₀104 µ g/larva [5]
Dillapiole Spodoptera litura-Synergistic with various insecticides[6]
Safrole --Used as a precursor for the synergist piperonyl butoxide[14]
Synthetic pyridine analogues Aphis craccivora (nymphs)LC₅₀ (24h)0.025-0.027 ppm
Aphis craccivora (adults)LC₅₀ (24h)0.112-0.129 ppm
Mechanism of Action: Inhibition of Acetylcholinesterase

A key mechanism of insecticidal action for some 1,3-benzodioxole compounds, such as myristicin and potentially dillapiole, is the inhibition of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate Nerve_impulse Continuous Nerve Impulse ACh_receptor->Nerve_impulse Paralysis Paralysis & Death Nerve_impulse->Paralysis Hydrolysis ACh Hydrolysis AChE->Hydrolysis Benzodioxole 1,3-Benzodioxole Compound Benzodioxole->AChE Inhibits

Mechanism of acetylcholinesterase inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used colorimetric assay to measure AChE activity and its inhibition.

Materials:

  • 96-well microtiter plates

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Tris-HCl buffer (pH 8.0)

  • 1,3-Benzodioxole compound stock solution

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add Tris-HCl buffer, the 1,3-benzodioxole compound at various concentrations, and the AChE enzyme solution. Include a control with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflows

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of 1,3-benzodioxole compounds for anticancer activity.

Anticancer_Screening_Workflow Start Start: Library of 1,3-Benzodioxole Compounds Cell_Culture 1. Cell Culture (Panel of Cancer Cell Lines) Start->Cell_Culture Plating 2. Cell Plating (96-well plates) Cell_Culture->Plating Treatment 3. Compound Treatment (Serial Dilutions) Plating->Treatment Incubation 4. Incubation (24h, 48h, 72h) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (Calculate % Viability) Viability_Assay->Data_Analysis IC50 7. Determine IC₅₀ Values Data_Analysis->IC50 Hit_Selection 8. Hit Compound Selection (Potency & Selectivity) IC50->Hit_Selection Mechanism_Study 9. Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Selection->Mechanism_Study End Lead Compound for Further Development Mechanism_Study->End

Workflow for in vitro anticancer drug screening.
Antimicrobial Susceptibility Testing Workflow

The following diagram outlines the workflow for determining the antimicrobial susceptibility of 1,3-benzodioxole compounds using the broth microdilution method.

Antimicrobial_Testing_Workflow Start Start: 1,3-Benzodioxole Compound Strain_Selection 1. Select Microbial Strains (Bacteria/Fungi) Start->Strain_Selection Inoculum_Prep 2. Prepare Inoculum (0.5 McFarland Standard) Strain_Selection->Inoculum_Prep Serial_Dilution 3. Prepare Serial Dilutions of Compound in Broth Inoculum_Prep->Serial_Dilution Inoculation 4. Inoculate Microtiter Plate Serial_Dilution->Inoculation Incubation 5. Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection 6. Visual Inspection for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination 7. Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination End MIC Value Reported MIC_Determination->End

Workflow for antimicrobial susceptibility testing.

Conclusion

The 1,3-benzodioxole scaffold represents a versatile and valuable starting point for the design and development of new therapeutic agents and agrochemicals. The diverse biological activities, including potent anticancer, antimicrobial, and insecticidal effects, underscore the importance of continued research into this class of compounds. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and innovation in this exciting field. The provided methodologies and workflows can be adapted and expanded upon to explore the full therapeutic and commercial potential of 1,3-benzodioxole derivatives.

References

Methodological & Application

Application Notes and Protocols for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-benzodioxole scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as a key structural component in a variety of biologically active compounds. While 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol itself is a simple chiral alcohol, its core benzodioxole ring system is integral to the design of molecules with diverse therapeutic applications. This document provides an overview of the medicinal chemistry applications of compounds containing the 1,3-benzodioxole moiety, supported by experimental protocols and quantitative data. The 1,3-benzodioxole ring is often utilized as a bioisostere for catechol and other substituted phenyl rings to improve pharmacokinetic properties, such as metabolic stability and bioavailability.[1]

Application Notes

The 1,3-benzodioxole moiety has been successfully incorporated into various molecular frameworks to develop potent and selective modulators of different biological targets.

C5a Receptor Inverse Agonists for Inflammatory Diseases

The complement component 5a (C5a) receptor is a key mediator of inflammatory responses.[2] Antagonism of this receptor is a promising strategy for the treatment of a range of inflammatory conditions. The 1,3-benzodioxole group has been incorporated into potent, orally bioavailable C5a receptor inverse agonists. For instance, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727) has demonstrated high affinity and functional antagonism of the human C5a receptor.[2] This compound effectively inhibits C5a-stimulated responses, including calcium mobilization, oxidative burst, and chemotaxis in various cell types.[2]

α-Amylase Inhibitors for the Management of Diabetes

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia in diabetic patients. Several derivatives of 1,3-benzodioxole have been investigated as potential α-amylase inhibitors. Benzoylbenzodioxole and benzodioxole carboxamide derivatives have shown potent inhibitory activity against α-amylase.[3][4][5] These compounds represent a promising class of non-sugar-based α-amylase inhibitors for the development of new antidiabetic agents.[3][4]

Dual c-Src/Abl Kinase Inhibitors for Cancer Therapy

The c-Src and Abl tyrosine kinases are implicated in the progression of various cancers. Dual inhibition of these kinases is an effective therapeutic strategy. A quinazoline derivative bearing a 5-chloro-1,3-benzodioxole moiety, AZD0530, has been developed as a potent and selective dual c-Src/Abl kinase inhibitor.[6] This compound exhibits low nanomolar inhibitory concentrations against both enzymes and has demonstrated in vivo efficacy in preclinical cancer models.[6] The benzodioxole ring plays a crucial role in the binding of the inhibitor to the kinase domain.

Radical Trapping Antioxidants for Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis has therapeutic potential in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Benzodioxol derivatives have been identified as effective radical-trapping antioxidants that can inhibit ferroptosis.[7] These compounds act by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

Antimicrobial and Antiviral Agents

Thiosemicarbazone derivatives of 1,3-benzodioxole have been synthesized and evaluated for their antimicrobial and antiviral activities.[8] Schiff bases derived from 1,3-benzodioxole-5-carbaldehyde (piperonal) and thiosemicarbazide have shown potential as coordinating agents for metal ions, and their metal complexes often exhibit enhanced biological activity.[8]

Quantitative Data

The following tables summarize the quantitative data for various 1,3-benzodioxole derivatives from the literature.

Table 1: In Vitro Activity of C5a Receptor Inverse Agonist (NDT 9513727) [2]

AssayCell TypeIC50 (nM)
C5a-stimulated GTPγS bindingHuman Neutrophils1.1
C5a-stimulated Ca2+ mobilizationU937 Cells9.2
C5a-stimulated Oxidative BurstU937 Cells3.4
C5a-stimulated DegranulationU937 Cells4.6
C5a-stimulated CD11b expressionHuman Neutrophils2.9
C5a-stimulated ChemotaxisHuman Neutrophils1.8
C5a Competition Radioligand BindingU937 Cells11.6

Table 2: α-Amylase Inhibitory Activity of Benzoylbenzodioxol Derivatives [3]

CompoundStructureIC50 (µg/mL)
Compound IMethyl 2-(6-(2-bromobenzoyl)benzo[d][2]dioxol-5-yl)acetate2.57 ± 0.09
Compound II2-(6-benzoylbenzo[d][2]dioxol-5-yl)acetic acid4.12 ± 1.63

Table 3: α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives [5]

CompoundStructureIC50 (µM)
IIaN-(phenyl)benzo[d][2]dioxole-5-carboxamide0.85
IIcN-(3-(trifluoromethyl)phenyl)benzo[d][2]dioxole-5-carboxamide0.68

Table 4: Kinase Inhibitory Activity of AZD0530 [6]

KinaseIC50 (nM)
c-Src< 10
Abl< 10

Experimental Protocols

Protocol 1: Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[8]

This protocol describes the synthesis of a thiosemicarbazone derivative of 1,3-benzodioxole.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Thiosemicarbazide

  • Ethanol

  • Dichloromethane

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol in a round-bottom flask.

  • Stir the mixture under reflux for 2 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/dichloromethane mixture to obtain yellowish crystals.

Protocol 2: In Vitro α-Amylase Inhibition Assay[4]

This protocol outlines a method for assessing the α-amylase inhibitory activity of test compounds.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 25 µL of α-amylase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 10 minutes.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 3: Synthesis of Benzodioxole Carboxamide Derivatives[4][5]

This protocol describes a general method for the synthesis of benzodioxole carboxamides.

Materials:

  • 2-(benzo[d][2]dioxol-5-yl)acetic acid or benzo[d][2]dioxole-5-carboxylic acid

  • Appropriate aniline derivative

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Dichloromethane (DCM)

  • Argon gas

  • Stirring apparatus

Procedure:

  • Dissolve the benzodioxole carboxylic acid derivative in DCM in a reaction vessel.

  • Add DMAP and EDCI to the solution and stir under an argon atmosphere for 30 minutes.

  • Add the corresponding aniline derivative to the reaction mixture.

  • Stir the reaction for 48 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Benzodioxole Derivatives cluster_screening Biological Screening start Starting Materials (Benzodioxole Precursor, Amine/Aldehyde) reaction Coupling/Condensation Reaction start->reaction Reagents (e.g., EDCI, DMAP) purification Work-up and Purification reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: General workflow for the discovery of bioactive benzodioxole derivatives.

C5a_signaling C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR G_protein Gαβγ C5aR->G_protein NDT NDT 9513727 (Inverse Agonist) NDT->C5aR PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammatory Responses (Chemotaxis, Degranulation, Oxidative Burst) Ca_release->Inflammation PKC->Inflammation

Caption: Simplified C5a receptor signaling pathway and its inhibition.

alpha_amylase_inhibition Starch Starch (Complex Carbohydrate) AlphaAmylase α-Amylase Starch->AlphaAmylase Digestion Glucose Glucose (Absorbed into Blood) AlphaAmylase->Glucose Inhibitor Benzodioxole Inhibitor Inhibitor->AlphaAmylase Blocked

Caption: Mechanism of α-amylase inhibition by benzodioxole derivatives.

ferroptosis_inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO Iron-dependent Oxidation Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Lipid_Radicals Lipid Peroxyl Radicals LPO->Lipid_Radicals Propagation RTA Benzodioxole (Radical Trapping Antioxidant) RTA->Lipid_Radicals Scavenging Lipid_Radicals->LPO

References

Application of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Its Precursors in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a key structural feature of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, is a versatile building block in the synthesis of various agrochemicals. This scaffold is prominently found in safrole, a natural compound historically used as a precursor for the production of insecticide synergists. The most notable agrochemical derived from this class of compounds is Piperonyl Butoxide (PBO), which enhances the efficacy of numerous insecticides. While direct applications of this compound in commercial agrochemicals are not extensively documented, its structure presents significant potential for the development of novel active ingredients. This document provides an overview of the established use of its precursor, safrole, in the synthesis of PBO and explores potential synthetic applications of this compound in creating new agrochemically active molecules.

Application in Agrochemical Synthesis: Piperonyl Butoxide (PBO) from Safrole

The primary application of the 1,3-benzodioxole core in agrochemicals is exemplified by the industrial synthesis of Piperonyl Butoxide (PBO) from safrole. PBO is not an insecticide itself but a synergist that enhances the potency of insecticides like pyrethrins, pyrethroids, and carbamates.[1] It functions by inhibiting cytochrome P450 monooxygenases, enzymes that insects use to detoxify foreign compounds.[2]

The synthesis of PBO from safrole is a multi-step process that typically involves:

  • Hydrogenation of Safrole: The allyl side chain of safrole is reduced to a propyl group to form dihydrosafrole.

  • Chloromethylation of Dihydrosafrole: A chloromethyl group is introduced onto the aromatic ring of dihydrosafrole.

  • Etherification: The chloromethylated intermediate is reacted with the sodium salt of 2-(2-butoxyethoxy)ethanol to yield PBO.[3]

A representative workflow for the synthesis of Piperonyl Butoxide from Safrole is illustrated below.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Chloromethylation cluster_2 Step 3: Etherification Safrole Safrole Dihydrosafrole Dihydrosafrole Safrole->Dihydrosafrole H₂, Catalyst (e.g., Li-Ni alloy) Chloromethyl_DHS Chloromethyl Dihydrosafrole Dihydrosafrole->Chloromethyl_DHS HCl, Paraformaldehyde PBO Piperonyl Butoxide (PBO) Chloromethyl_DHS->PBO Sodium 2-(2-butoxyethoxy)ethoxide

Caption: Synthetic pathway of Piperonyl Butoxide from Safrole.

Quantitative Data for PBO Synthesis
StepReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Hydrogenation Safrole, HydrogenLithium-Nickel alloy powder-Not specifiedHigh[4]
Chloromethylation Dihydrosafrole, Hydrochloric acid, ParaformaldehydeTetraethylammonium bromide-70Not specified[4][5]
Etherification Chloromethyl dihydrosafrole, Sodium hydroxide, Monobutyl ether, Ethylenediamine-CyclohexaneNot specified> 90[4][5]

Experimental Protocols

Protocol 1: Synthesis of Piperonyl Butoxide (PBO) from Safrole (Representative)

This protocol is a representative procedure based on information disclosed in various patents.[4][5][6]

Step 1: Catalytic Hydrogenation of Safrole to Dihydrosafrole

  • In a high-pressure reactor, charge safrole and a catalytic amount of lithium-nickel alloy powder.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture with stirring. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

  • The resulting crude dihydrosafrole can be purified by distillation.

Step 2: Chloromethylation of Dihydrosafrole

  • To a stirred solution of dihydrosafrole in a suitable solvent (e.g., cyclohexane), add paraformaldehyde and concentrated hydrochloric acid.

  • Add a phase-transfer catalyst such as tetraethylammonium bromide.

  • Heat the reaction mixture to approximately 70°C for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude chloromethyl dihydrosafrole.

Step 3: Etherification to form Piperonyl Butoxide

  • In a separate flask, prepare the sodium salt of 2-(2-butoxyethoxy)ethanol by reacting it with sodium hydroxide.

  • Add the crude chloromethyl dihydrosafrole to the sodium salt solution.

  • Heat the reaction mixture with vigorous stirring. Water can be removed azeotropically if cyclohexane is used as a solvent.

  • Monitor the reaction until completion.

  • Cool the reaction mixture and wash with water to remove inorganic salts.

  • The organic layer is then subjected to fractional distillation under reduced pressure to purify the Piperonyl Butoxide. The final product should be a light-colored liquid with a purity of 95-98%.[4]

Potential Applications of this compound in Agrochemical Synthesis

While not a direct precursor to PBO, this compound is a valuable intermediate for synthesizing other potential agrochemicals. Its secondary alcohol functionality allows for a variety of chemical transformations. For instance, it can be a precursor for the synthesis of chalcones and other heterocyclic compounds known to possess biological activity.[7][8]

Proposed Synthesis of a 3',4'-Methylenedioxychalcone Derivative

Chalcones and their derivatives have shown promising antifungal activity.[8] The following is a proposed synthetic route starting from this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Claisen-Schmidt Condensation Start This compound Ketone 1-(1,3-Benzodioxol-5-yl)ethanone Start->Ketone Oxidizing agent (e.g., PCC) Chalcone 3',4'-Methylenedioxychalcone Derivative Ketone->Chalcone Substituted Benzaldehyde, Base (e.g., KOH)

Caption: Proposed synthesis of a chalcone derivative.

Protocol 2: Proposed Synthesis of (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This hypothetical protocol is based on standard organic synthesis methodologies for chalcone formation.

Step 1: Oxidation of this compound

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) portion-wise at room temperature.

  • Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Evaporate the solvent to obtain 1-(1,3-benzodioxol-5-yl)ethanone.

Step 2: Claisen-Schmidt Condensation

  • Dissolve 1-(1,3-benzodioxol-5-yl)ethanone and 4-chlorobenzaldehyde in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide, dropwise to the stirred solution.

  • Continue stirring at room temperature. The product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Conclusion

The 1,3-benzodioxole scaffold, readily available from natural sources like safrole, is a cornerstone in the synthesis of the important agrochemical synergist, Piperonyl Butoxide. The synthetic intermediate, this compound, holds potential for the development of new agrochemically active compounds, such as antifungal chalcones. The protocols and synthetic schemes provided herein offer a foundation for further research and development in this area. It is imperative that all experimental work is conducted with strict adherence to safety protocols and in compliance with regulations regarding the handling of controlled chemical precursors.

References

Application Notes and Protocols for the Synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a valuable intermediate in the preparation of various biologically active compounds. The primary synthetic route described is the Grignard reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and methylmagnesium bromide. This application note includes a comprehensive experimental procedure, characterization data, and a discussion of the reaction workflow. The information presented is intended to guide researchers in the efficient and reliable synthesis of this and related derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a wide range of naturally occurring and synthetic compounds exhibiting significant biological activities. Derivatives of this compound serve as important precursors for the synthesis of pharmaceuticals and other bioactive molecules. The straightforward and high-yielding synthesis of this alcohol via the Grignard reaction makes it an accessible building block for further chemical exploration.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Solid
CAS Number 6329-73-3
¹H NMR (CDCl₃, ppm) δ 6.88-6.75 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.83 (q, J=6.5 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.46 (d, J=6.5 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 147.8, 147.0, 139.5, 119.5, 108.2, 106.6, 101.0, 70.0, 25.1
IR (KBr, cm⁻¹) 3350 (O-H stretch), 2980 (C-H stretch), 1490, 1440 (aromatic C=C stretch), 1250, 1040 (C-O stretch)
Melting Point Not readily available in literature.
Boiling Point Not readily available in literature.
Yield Typically high, reported up to 95%.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the target compound from piperonal and methylmagnesium bromide.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (nitrogen or argon).

  • Reactant Addition: Allow the apparatus to cool to room temperature. Add piperonal (15.0 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether to the flask.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol) to the stirred solution of piperonal via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system to afford pure this compound.

Mandatory Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) Reaction Grignard Reaction (Anhydrous Diethyl Ether, 0°C to RT) Piperonal->Reaction MeMgBr Methylmagnesium Bromide (Grignard Reagent) MeMgBr->Reaction Quenching Quenching (Sat. aq. NH4Cl) Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Potential Signaling Pathway Involvement

While specific signaling pathway modulation by this compound is not extensively documented, many small molecules with similar structural features are known to interact with various cellular signaling cascades. The following diagram illustrates a generalized signaling pathway that could be investigated for its interaction with this class of compounds.

SignalingPathway Hypothetical Signaling Pathway Interaction Compound 1,3-Benzodioxole Derivative Receptor Cell Surface Receptor (e.g., GPCR) Compound->Receptor Binds/Modulates G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates CellularResponse Cellular Response (e.g., Gene Expression, Enzyme Activity) Kinase->CellularResponse Phosphorylates Targets

Application Notes and Protocols for the Analytical Identification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is a secondary alcohol containing the benzodioxole moiety, a structural feature present in various natural products and synthetic compounds of pharmaceutical interest. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in research and drug development. These application notes provide detailed protocols for the analysis of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both chromatographic retention data and a mass spectrum for structural elucidation.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, dilute the sample to a final concentration of 1-10 µg/mL.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be required.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation

Quantitative data for this compound is not widely available. The following table provides expected retention time and key mass spectral fragments based on the analysis of structurally similar benzodioxole derivatives.

AnalyteExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound~ 10 - 12166 (M+), 151, 135, 123, 105, 77

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram MassSpectrum Extract Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Compare with Spectral Library MassSpectrum->LibrarySearch Identification Identify Compound LibrarySearch->Identification

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the benzodioxole chromophore absorbs, typically around 230 nm and 285 nm.

Data Presentation

The following table presents expected HPLC parameters for the analysis of this compound, based on typical values for similar aromatic alcohols.

AnalyteExpected Retention Time (min)Detection Wavelength (nm)
This compound~ 4 - 6230, 285

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection UV-Vis/DAD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration Quantification Quantify using Calibration Curve PeakIntegration->Quantification

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: ~4 s

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024 or more

      • Relaxation Delay: 2.0 s

      • Acquisition Time: ~1-2 s

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH~ 6.7-6.9m-
O-CH₂-O~ 5.9s-
CH-OH~ 4.8q~ 6.5
OHVariablebr s-
CH₃~ 1.5d~ 6.5

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O~ 147-148
Aromatic CH~ 106-120
Aromatic C (quat)~ 135-140
O-CH₂-O~ 101
CH-OH~ 70
CH₃~ 25

Logical Relationship Diagram

NMR_Logic cluster_structure Molecular Structure cluster_1H ¹H NMR cluster_13C ¹³C NMR Structure This compound H_ChemShift Chemical Shift (δ) Structure->H_ChemShift Electronic Environment H_Multiplicity Multiplicity (n+1 rule) Structure->H_Multiplicity Neighboring Protons H_Integration Integration (Proton Ratio) Structure->H_Integration Number of Protons C_ChemShift Chemical Shift (δ) Structure->C_ChemShift Electronic Environment C_NumSignals Number of Signals Structure->C_NumSignals Unique Carbons

Caption: Logic of NMR spectral interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Experimental Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a small amount of the solid or liquid sample.

  • FTIR Instrumentation and Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation

The following table lists the characteristic infrared absorption bands expected for this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H (alcohol) stretch3500-3200Strong, Broad
C-H (aromatic) stretch3100-3000Medium
C-H (aliphatic) stretch3000-2850Medium
C=C (aromatic) stretch1600-1450Medium
C-O (alcohol) stretch1150-1075Strong
O-C-O (dioxole) stretch1250-1200 and 1040-1030Strong

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Sample (Solid or Liquid) Preparation Prepare KBr Pellet or ATR Sample->Preparation IR_Beam Pass IR Beam through Sample Preparation->IR_Beam Interferogram Generate Interferogram IR_Beam->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum Obtain IR Spectrum FT->IR_Spectrum IdentifyBands Identify Characteristic Absorption Bands IR_Spectrum->IdentifyBands Correlate Correlate Bands to Functional Groups IdentifyBands->Correlate ConfirmStructure Confirm Presence of Key Functional Groups Correlate->ConfirmStructure

Application Notes and Protocols: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol, a readily accessible secondary alcohol, serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The embedded 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic molecules. This structural feature often imparts favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of key heterocyclic scaffolds, including tetrahydroisoquinolines and N-substituted amides, which are of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core, for instance, is a privileged scaffold found in many antitumor agents.[1]

Strategic Synthesis of Heterocyclic Scaffolds

This compound can be strategically transformed into key intermediates for the synthesis of various heterocyclic systems. The secondary alcohol functionality allows for its conversion into an amino group, a prerequisite for classical heterocyclic ring-forming reactions like the Pictet-Spengler and Bischler-Napieralski reactions. Furthermore, the benzylic nature of the alcohol makes it a suitable substrate for the Ritter reaction, providing direct access to N-substituted amides.

Diagram 1: Synthetic Pathways from this compound

G start This compound amine 1-(1,3-Benzodioxol-5-yl)ethanamine start->amine 1. Azidation 2. Reduction ritter_amide N-(1-(1,3-Benzodioxol-5-yl)ethyl)amide start->ritter_amide Ritter Reaction (with Nitrile) amide N-acyl-1-(1,3-benzodioxol-5-yl)ethanamine amine->amide Acylation thq 1-Methyl-6,7-methylenedioxy- tetrahydroisoquinoline amine->thq Pictet-Spengler Reaction (e.g., with Formaldehyde) dhq 1-Methyl-6,7-methylenedioxy- dihydroisoquinoline amide->dhq Bischler-Napieralski Reaction

Caption: Synthetic routes to key heterocyclic scaffolds from the title compound.

Application 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] To utilize this compound in this reaction, it must first be converted to the corresponding amine, 1-(1,3-Benzodioxol-5-yl)ethanamine. This can be achieved through a two-step sequence of azidation followed by reduction. The resulting amine can then undergo a Pictet-Spengler reaction with an appropriate aldehyde to yield the desired tetrahydroisoquinoline.

Biological Significance of Tetrahydroisoquinolines

Tetrahydroisoquinoline derivatives exhibit a wide range of biological activities, including antitumor, anticonvulsant, and bronchodilator effects.[1][3] The 1-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline scaffold is a core structure in several naturally occurring alkaloids and has been explored for its potential as a therapeutic agent.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(1-Azidoethyl)-3,4-methylenedioxybenzene

Diagram 2: Workflow for the Synthesis of the Azide Intermediate

G start This compound in Toluene reagents Add DPPA and DBU (0 °C to rt) start->reagents reaction Stir at rt (12 h) reagents->reaction workup Aqueous Workup (H₂O, EtOAc) reaction->workup purification Column Chromatography (Silica gel) workup->purification product 1-(1-Azidoethyl)-3,4- methylenedioxybenzene purification->product

Caption: Experimental workflow for the azidation of the starting alcohol.

  • Materials: this compound, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene, Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate, Silica gel.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry toluene at 0 °C, add DPPA (1.2 eq) followed by the dropwise addition of DBU (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(1-azidoethyl)-3,4-methylenedioxybenzene.

Protocol 1.2: Synthesis of 1-(1,3-Benzodioxol-5-yl)ethanamine

  • Materials: 1-(1-Azidoethyl)-3,4-methylenedioxybenzene, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1-(1-azidoethyl)-3,4-methylenedioxybenzene (1.0 eq) in THF dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(1,3-Benzodioxol-5-yl)ethanamine, which can be used in the next step without further purification.

Protocol 1.3: Synthesis of 1-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

  • Materials: 1-(1,3-Benzodioxol-5-yl)ethanamine, Formaldehyde (37% aqueous solution), Formic acid.

  • Procedure:

    • To a solution of 1-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) in formic acid, add formaldehyde solution (1.1 eq).

    • Heat the reaction mixture at 100 °C for 2 hours.

    • Cool the mixture to room temperature and basify with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline.

Compound Starting Material Reagents Yield (%) Key Spectroscopic Data
1-(1-Azidoethyl)-3,4-methylenedioxybenzeneThis compoundDPPA, DBU~85-95IR (neat): ~2100 cm⁻¹ (N₃)
1-(1,3-Benzodioxol-5-yl)ethanamine1-(1-Azidoethyl)-3,4-methylenedioxybenzeneLiAlH₄~80-90¹H NMR (CDCl₃): δ ~1.3 (d, 3H), 3.9 (q, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H)
1-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline1-(1,3-Benzodioxol-5-yl)ethanamineFormaldehyde, Formic Acid~60-70¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.6-3.2 (m, 4H), 4.0 (q, 1H), 5.9 (s, 2H), 6.5 (s, 1H), 6.6 (s, 1H)

Application 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The required N-acyl derivative can be prepared by acylation of 1-(1,3-Benzodioxol-5-yl)ethanamine.

Biological Significance of Dihydroisoquinolines

Dihydroisoquinolines are important intermediates in the synthesis of isoquinoline alkaloids and also exhibit their own biological activities. They are often explored as precursors for compounds with potential anticancer and antimicrobial properties.

Experimental Protocols

Protocol 2.1: Synthesis of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide

  • Materials: 1-(1,3-Benzodioxol-5-yl)ethanamine, Acetic anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 1-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add acetic anhydride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide.

Protocol 2.2: Synthesis of 1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline

Diagram 3: Bischler-Napieralski Reaction Workflow

G start N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide in Toluene reagent Add POCl₃ start->reagent reaction Reflux (4 h) reagent->reaction workup 1. Evaporate Solvent 2. Basify with NH₄OH reaction->workup extraction Extract with CHCl₃ workup->extraction product 1-Methyl-6,7-methylenedioxy- 3,4-dihydroisoquinoline extraction->product

Caption: Workflow for the synthesis of a dihydroisoquinoline derivative.

  • Materials: N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide, Phosphorus oxychloride (POCl₃), Toluene, Chloroform (CHCl₃), Ammonium hydroxide (NH₄OH), Anhydrous sodium sulfate.

  • Procedure:

    • A solution of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide (1.0 eq) in dry toluene is treated with POCl₃ (2.0 eq).

    • The mixture is heated to reflux for 4 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water, cooled in an ice bath, and made basic with concentrated ammonium hydroxide.

    • The aqueous layer is extracted with chloroform.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by crystallization or column chromatography.

Compound Starting Material Reagents Yield (%) Key Spectroscopic Data
N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide1-(1,3-Benzodioxol-5-yl)ethanamineAcetic anhydride, Pyridine~90-98¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.0 (s, 3H), 5.0 (quint, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H)
1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinolineN-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamidePOCl₃~50-60¹H NMR (CDCl₃): δ ~2.4 (s, 3H), 2.6 (t, 2H), 3.7 (t, 2H), 5.9 (s, 2H), 6.6 (s, 1H), 6.9 (s, 1H)

Application 3: Synthesis of N-Substituted Amides via the Ritter Reaction

The Ritter reaction provides a direct method for the synthesis of N-substituted amides from alcohols and nitriles in the presence of a strong acid.[6] This reaction is particularly useful for secondary and tertiary alcohols that can form stable carbocation intermediates. This compound is an excellent substrate for this transformation.

Biological Significance of N-(1-(1,3-Benzodioxol-5-yl)ethyl) Amides

Amides containing the 1,3-benzodioxole moiety have been investigated for a variety of pharmacological activities, including antitumor and antimicrobial properties.[7] The specific N-(1-(1,3-Benzodioxol-5-yl)ethyl) amides are of interest for screening in various biological assays.

Experimental Protocol

Protocol 3.1: Synthesis of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide

  • Materials: this compound, Acetonitrile, Concentrated Sulfuric Acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide.

Compound Starting Material Reagents Yield (%) Key Spectroscopic Data
N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamideThis compoundAcetonitrile, H₂SO₄~70-80¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.0 (s, 3H), 5.0 (quint, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H)

Potential Biological Signaling Pathway Involvement

Heterocyclic compounds derived from this compound, particularly tetrahydroisoquinolines, have shown promise as anticancer agents. One of the key signaling pathways implicated in cancer is the Ras-MAPK pathway. Some tetrahydroisoquinoline derivatives have been shown to inhibit KRas, a key protein in this pathway.[1]

Diagram 4: Simplified Ras-MAPK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Tetrahydroisoquinoline Derivative Inhibitor->Ras

Caption: Inhibition of the Ras-MAPK pathway by tetrahydroisoquinoline derivatives.

Conclusion

This compound is a highly valuable and underutilized building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a clear and reproducible guide for the synthesis of tetrahydroisoquinolines and N-substituted amides. The biological significance of these scaffolds, particularly in the context of anticancer drug discovery, underscores the importance of further exploring the synthetic utility of this versatile starting material. Researchers are encouraged to adapt and expand upon these methodologies to generate novel libraries of heterocyclic compounds for biological screening.

References

Application Notes and Protocols for In Vitro Assays of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a key structural feature of the natural product piperine, is of significant interest in medicinal chemistry. Derivatives of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are being explored for a wide range of therapeutic applications due to their diverse biological activities. These compounds have demonstrated potential as anti-tumor, anti-inflammatory, and antidiabetic agents. The 1,3-benzodioxole ring is often critical for the biological efficacy of these derivatives. This document provides an overview of the in vitro assays used to characterize the pharmacological properties of these compounds, along with detailed protocols and data presentation.

Therapeutic Potential and Mechanism of Action

Derivatives of this compound exert their effects through various mechanisms, including:

  • Anticancer Activity: Many derivatives exhibit significant cytotoxicity against various cancer cell lines.[1][2][3] They can suppress cell proliferation, adhesion, invasion, and migration.[1] Some compounds have been shown to induce cell cycle arrest.[2]

  • Anti-inflammatory Effects: Certain benzodioxole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

  • Antidiabetic Properties: Inhibition of enzymes like α-amylase is a mechanism by which these compounds may exert antidiabetic effects.[5][6][7]

  • Enzyme Inhibition: The 1,3-benzodioxole structure is known to interact with various enzymes, including cytochrome P450 and thioredoxin reductase, which can modulate drug metabolism and cellular redox status.[8]

  • Receptor Agonism/Antagonism: Some derivatives have been identified as potent agonists for receptors like the auxin receptor TIR1 or as inverse agonists for receptors such as the C5a receptor.[9][10][11]

Quantitative Data Summary

The following tables summarize the in vitro activity of various 1,3-benzodioxole derivatives from the literature.

Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
YL201MDA-MB-231MTT4.92 ± 1.09[1]
5-Fluorouracil (Control)MDA-MB-231MTT18.06 ± 2.33[1]
Compound 2aHep3BMTSPotent (exact value not specified)[2]
Compound 2bHep3BMTSWeak (exact value not specified)[2]
Compound IIdVarious Cancer LinesMTS26 - 65[6][7]

Table 2: Enzyme Inhibition by 1,3-Benzodioxole Derivatives

CompoundEnzymeAssayIC50 (µM)Reference
Compound IIaα-AmylaseChromogenic0.85[5][6][7]
Compound IIcα-AmylaseChromogenic0.68[5][6][7]

Table 3: Receptor Interaction of 1,3-Benzodioxole Derivatives

CompoundReceptorAssay TypeIC50 (nM)Reference
NDT 9513727C5a ReceptorRadioligand Binding11.6[11]
NDT 9513727C5a ReceptorCa2+ Mobilization1.1 - 9.2[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of 1,3-benzodioxole derivatives against cancer cell lines.[1]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231)[1]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

In Vitro α-Amylase Inhibition Assay

This protocol is based on methods used to screen for antidiabetic agents.[5]

Objective: To determine the inhibitory activity of compounds against the α-amylase enzyme.

Materials and Reagents:

  • α-Amylase solution

  • Starch solution (substrate)

  • Test compounds dissolved in DMSO

  • Phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well plates

  • Water bath

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate a solution of the α-amylase enzyme with various concentrations of the test compounds for a specified time at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature and pH for a specific duration.

  • Reaction Termination: Stop the reaction by adding the DNS reagent.

  • Color Development: Heat the plate in a boiling water bath to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 1,3-Benzodioxole Derivatives characterization Structural Confirmation (NMR, HR-MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, MTS) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., α-Amylase) characterization->enzyme functional Functional Assays (Migration, Invasion) characterization->functional data_analysis IC50/EC50 Determination cytotoxicity->data_analysis enzyme->data_analysis functional->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the evaluation of 1,3-benzodioxole derivatives.

anticancer_mechanism cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome compound 1,3-Benzodioxole Derivative proliferation Inhibition of Cell Proliferation compound->proliferation migration Inhibition of Cell Migration compound->migration invasion Inhibition of Cell Invasion compound->invasion adhesion Suppression of Cell Adhesion compound->adhesion apoptosis Induction of Apoptosis compound->apoptosis tumor_growth Reduced Tumor Growth proliferation->tumor_growth migration->tumor_growth invasion->tumor_growth adhesion->tumor_growth apoptosis->tumor_growth

Caption: Anticancer mechanisms of action for 1,3-benzodioxole derivatives.

References

Application Notes and Protocols for 1,3-Benzodioxole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety is a prominent structural feature in a variety of naturally occurring and synthetic compounds. This heterocyclic motif is responsible for a wide range of pharmacological activities, primarily through its ability to interact with and modulate the function of key metabolic enzymes and neurotransmitter transporters. These notes provide a detailed overview of the primary mechanisms of action, quantitative data on representative compounds, and detailed protocols for key in vitro assays.

The most well-characterized mechanism of action for many 1,3-benzodioxole-containing compounds is the inhibition of cytochrome P450 (CYP450) enzymes. The methylenedioxy bridge is metabolized by CYP450s to form a reactive carbene intermediate. This intermediate can then form a stable, quasi-irreversible inhibitory complex with the heme iron of the enzyme, effectively inactivating it. This mechanism-based inhibition is a key feature of compounds like the insecticide synergist piperonyl butoxide and the natural hepatotoxin safrole.[1]

Beyond CYP450 inhibition, the 1,3-benzodioxole scaffold is incorporated into diverse pharmacologically active molecules that target other proteins. Notable examples include:

  • MDMA (3,4-methylenedioxymethamphetamine) , which primarily targets the serotonin transporter (SERT) to produce its psychoactive effects.[2][3]

  • Tadalafil , a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[4][5]

These application notes will delve into these distinct mechanisms, providing the necessary data and protocols for researchers in pharmacology and drug development.

Data Presentation: Quantitative Analysis of Enzyme/Transporter Inhibition

The following tables summarize the inhibitory potency of key 1,3-benzodioxole-containing compounds against their respective targets.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by Safrole

CYP IsoformIC₅₀ (µM)Type of Inhibition
CYP1A2< 20Competitive
CYP2A6< 20Non-competitive
CYP2E1< 20Non-competitive
CYP3A4> 20-
CYP2D6> 20-

Data sourced from studies using recombinant human P450 enzymes.[1][6]

Table 2: Tadalafil Inhibition of Phosphodiesterase (PDE) Isoforms

PDE IsoformIC₅₀ (nM)Selectivity vs. PDE5
PDE551x
PDE65100~1020x
PDE11--

Data sourced from in vitro bioassay studies.[4]

Table 3: MDMA Enantiomer Affinity for Monoamine Transporters

CompoundTargetKᵢ (nM)
(S)-MDMASERT222 ± 62
(R)-MDMASERT24,500 ± 800

Kᵢ (inhibitor constant) reflects the binding affinity of the compound. A lower Kᵢ indicates higher affinity. Data from radioligand binding assays.[7]

Signaling Pathways and Mechanisms

Mechanism-Based Inhibition of Cytochrome P450

The 1,3-benzodioxole ring is a classic mechanism-based inhibitor of CYP450 enzymes. The process involves enzymatic activation to a reactive species that covalently binds to and inactivates the enzyme.

G cluster_0 CYP450 Active Site (Heme Iron) BZD 1,3-Benzodioxole Compound Metabolism CYP450-mediated Oxidation BZD->Metabolism Enters active site Carbene Reactive Carbene Intermediate Metabolism->Carbene Forms Complex Metabolic-Intermediate Complex (Inactive) Carbene->Complex Binds covalently to Heme Iron (Fe²⁺) Complex->Complex

Mechanism of CYP450 Inactivation by 1,3-Benzodioxole.

MDMA's Action at the Serotonergic Synapse

MDMA exerts its primary effects by altering the function of the serotonin transporter (SERT). It acts as both a competitive inhibitor of serotonin reuptake and a substrate that promotes the reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft.[3]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicles Synapse Synaptic Cleft (Increased 5-HT) Vesicle->Synapse Release SERT Serotonin Transporter (SERT) SERT->Vesicle Reverses transport (Efflux) Receptor 5-HT Receptors Synapse->SERT Normal Reuptake (Blocked by MDMA) Synapse->Receptor Binds to MDMA MDMA MDMA->SERT Binds to & enters G NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relax Smooth Muscle Relaxation cGMP->Relax GMP 5'-GMP (Inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits BloodFlow Increased Blood Flow Relax->BloodFlow G A Prepare Reagents: - Test Compound dilutions - HLM suspension - CYP-specific substrate - NADPH solution B Incubation: - Add HLM, buffer, and Test Compound to a 96-well plate. - Pre-incubate at 37°C. A->B C Initiate Reaction: - Add CYP-specific substrate. - Add NADPH to start the reaction. - Incubate at 37°C for a specific time. B->C D Terminate Reaction: - Add ice-cold stop solution (e.g., Acetonitrile with internal standard). C->D E Sample Processing: - Centrifuge plate to pellet protein. D->E F LC-MS/MS Analysis: - Transfer supernatant. - Quantify the formation of the specific metabolite. E->F G Data Analysis: - Plot % inhibition vs. log[Inhibitor]. - Calculate IC₅₀ value using non-linear regression. F->G

References

The Role of the 1,3-Benzodioxole Scaffold in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The 1,3-benzodioxole moiety, a heterocyclic chemical compound, has emerged as a significant pharmacophore in the design and development of novel kinase inhibitors. Its unique structural and electronic properties contribute to favorable binding interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the discovery of new cancer therapeutics, focusing on the utility of the 1,3-benzodioxole scaffold. A prime exemplar of a successful kinase inhibitor incorporating this scaffold is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[1][2]

Application Notes

The 1,3-benzodioxole ring system is a versatile scaffold that can be strategically modified to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Its presence in a molecule can influence hydrogen bonding, hydrophobic interactions, and π-π stacking within the kinase active site.

One of the most prominent examples of a 1,3-benzodioxole-containing kinase inhibitor is Saracatinib (AZD0530) . This compound features a substituted anilinoquinazoline core, where the N-(5-chloro-1,3-benzodioxol-4-yl) group plays a crucial role in its high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[3] Saracatinib has demonstrated potent inhibition of these kinases at low nanomolar concentrations and exhibits high selectivity over a wide range of other kinases.[3]

Beyond Saracatinib, various other derivatives of 1,3-benzodioxole have been investigated for their anti-tumor properties.[4][5][6] For instance, certain amide derivatives of 1,3-benzodioxole have shown significant cytotoxic activity against various cancer cell lines, including HeLa, Caco-2, and Hep3B.[7][8]

While the specific compound 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is not a direct precursor in the documented synthesis of Saracatinib[9][10], it represents a valuable starting material for the synthesis of a diverse library of 1,3-benzodioxole derivatives. Through standard organic chemistry transformations, the ethanol substituent can be modified to introduce various functional groups, allowing for the exploration of structure-activity relationships (SAR) in the design of novel kinase inhibitors.

Quantitative Data Presentation

The inhibitory activity of 1,3-benzodioxole derivatives against various kinases and cancer cell lines is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530) [1][11]

Kinase TargetIC50 (nM)
c-Src2.7
Abl30
c-Yes4
Fyn10
Lyn10
Blk10
Fgr10
Lck10

Table 2: Cytotoxic Activity of Selected 1,3-Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Reference
(E)-3-(benzo[d][1][12]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-2314.92 ± 1.09[5]
5-Fluorouracil (5-Fu)MDA-MB-23118.06 ± 2.33[5]
4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazideC6 (glioma)4.33 ± 1.04[13]
4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazideA549 (lung adenocarcinoma)10.67 ± 1.53[13]

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Benzodioxole Derivatives

This protocol provides a general framework for the synthesis of novel 1,3-benzodioxole derivatives, which can be adapted for the creation of a chemical library for kinase inhibitor screening.

Hypothetical Synthesis of a Kinase Inhibitor Precursor from this compound

G start This compound step1 Oxidation (e.g., PCC, DMP) start->step1 intermediate1 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one step1->intermediate1 step2 Functional Group Transformation (e.g., Halogenation, Amination) intermediate1->step2 intermediate2 Functionalized Benzodioxole Intermediate step2->intermediate2 step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate2->step3 final_product Novel Kinase Inhibitor Candidate step3->final_product

Caption: Hypothetical synthetic workflow for novel kinase inhibitors.

  • Oxidation: The secondary alcohol of this compound is oxidized to the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Functional Group Transformation: The ketone can undergo various transformations. For example, alpha-halogenation followed by nucleophilic substitution can introduce different functionalities. Alternatively, the aromatic ring can be further functionalized.

  • Coupling Reactions: The functionalized benzodioxole intermediate can then be coupled with other heterocyclic systems (e.g., quinazolines, pyrimidines) using cross-coupling reactions like Suzuki or Buchwald-Hartwig to generate the final kinase inhibitor candidates.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

  • Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).

  • Compound Preparation: Prepare serial dilutions of the 1,3-benzodioxole test compound in the appropriate buffer.

  • Kinase Reaction: Add the kinase, ATP, and the test compound to the coated wells. Incubate at the optimal temperature (e.g., 37°C) for a specified time to allow for phosphorylation of the substrate.

  • Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: Add a chromogenic substrate for HRP (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of a 1,3-benzodioxole-based kinase inhibitor on the phosphorylation status of downstream signaling proteins in cancer cells.

  • Cell Culture and Treatment: Culture cancer cells (e.g., DU145 prostate cancer cells) to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Src, total Src, p-Akt, total Akt, p-ERK, total ERK).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by 1,3-benzodioxole-based kinase inhibitors like Saracatinib and a typical experimental workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin CAS CAS Src->CAS PI3K PI3K Src->PI3K Ras Ras Src->Ras Abl c-Abl CrkII CrkII Abl->CrkII Saracatinib Saracatinib (1,3-Benzodioxole derivative) Saracatinib->Src Inhibition Saracatinib->Abl Inhibition Migration Cell Migration & Invasion FAK->Migration Paxillin->Migration CAS->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Rac1 Rac1 CrkII->Rac1 Rac1->Migration

Caption: c-Src and c-Abl signaling pathways inhibited by Saracatinib.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Library 1,3-Benzodioxole Derivative Library Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Library->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, MTS) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for kinase inhibitor development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reduction of the corresponding ketone, 3',4'-(methylenedioxy)acetophenone, also known as 1-(1,3-benzodioxol-5-yl)ethan-1-one. This reduction converts the ketone functional group to a secondary alcohol.

Q2: Which reducing agents are suitable for this synthesis?

A2: Two primary reducing agents are commonly employed for this type of ketone reduction: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for laboratory-scale synthesis due to its milder nature and ease of handling.[1][2] LiAlH₄ is a more potent reducing agent but reacts violently with protic solvents, including water, and requires more stringent anhydrous reaction conditions.[3][4]

Q3: What solvents are recommended for the reduction reaction?

A3: The choice of solvent depends on the reducing agent. For reductions with sodium borohydride, protic solvents such as methanol, ethanol, or a mixture of water and a co-solvent are suitable.[5][6] For reductions with lithium aluminum hydride, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory to prevent its violent decomposition.[3][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][8] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting ketone from the product alcohol on a silica gel plate.[9][10] The disappearance of the starting material spot and the appearance of the product spot, visualized under UV light, indicate the reaction's progression.[8][11]

Q5: What are the typical work-up procedures for this reaction?

A5: For a sodium borohydride reduction, the reaction is typically quenched by the careful addition of an acid, such as dilute hydrochloric acid, to neutralize any excess reagent.[5] This is followed by extraction of the product into an organic solvent. For a lithium aluminum hydride reduction, the work-up is more cautious and involves the sequential addition of water and then a base solution to precipitate the aluminum salts, which are then filtered off.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reducing Agent Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. For LiAlH₄, ensure it is a fine, white powder; a grayish appearance may indicate degradation.
Insufficient Reducing Agent While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion.[1][5]
Inappropriate Solvent If using LiAlH₄, ensure the solvent is strictly anhydrous. The presence of water will quench the reagent.
Low Reaction Temperature While the reaction with NaBH₄ is often performed at room temperature or in an ice bath to control exothermicity, very low temperatures might slow down the reaction rate significantly.[5] Allow the reaction to warm to room temperature and monitor by TLC.
Decomposition of Starting Material Although unlikely under standard reduction conditions, ensure the starting ketone is pure.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction using TLC until the starting material is no longer visible. If the reaction stalls, consider adding a small amount of additional reducing agent.
Side Reactions While the reduction of the ketone is the primary reaction, other reducible functional groups in impurities of the starting material could react. Ensure the purity of the 3',4'-(methylenedioxy)acetophenone.
Contamination from Work-up During extraction, ensure complete separation of the aqueous and organic layers. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
Co-elution during Chromatography If purifying by column chromatography, optimize the solvent system to achieve better separation between the product and impurities.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selectiveStronger, less selective
Typical Solvents Protic (Methanol, Ethanol, Water)Aprotic, anhydrous (Diethyl ether, THF)
Reaction Conditions Room temperature or 0°C0°C to reflux
Work-up Acidic quenchCautious addition of water and base
Safety Relatively safe to handlePyrophoric, reacts violently with water

Table 2: TLC Analysis Parameters

Parameter Recommended Conditions
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)[9]
Visualization UV light (254 nm)[8][11]
Expected Rf (Ketone) Higher Rf value
Expected Rf (Alcohol) Lower Rf value (due to higher polarity)

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using Lithium Aluminum Hydride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1 equivalent) in anhydrous diethyl ether.

  • Addition of Substrate: Cool the suspension in an ice bath. Dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition, stir the mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with diethyl ether.

  • Purification: Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 3',4'-(Methylenedioxy)acetophenone Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (NaBH4 or LiAlH4) Reagent->Reaction Solvent Solvent (Methanol or Ether) Solvent->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? InactiveReagent Check Reducing Agent Activity Start->InactiveReagent Yes InsufficientReagent Increase Molar Ratio of Reagent Start->InsufficientReagent Yes IncorrectSolvent Verify Solvent Choice & Purity Start->IncorrectSolvent Yes IncompleteReaction Extend Reaction Time / Increase Temperature Start->IncompleteReaction Yes Optimize Optimize Reaction Conditions InactiveReagent->Optimize InsufficientReagent->Optimize IncorrectSolvent->Optimize IncompleteReaction->Optimize

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying this compound, which is a solid, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?

The synthesis of this compound typically involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with piperonal (3,4-methylenedioxybenzaldehyde). Potential impurities include:

  • Unreacted Piperonal: The starting aldehyde may not have fully reacted.

  • Grignard Reagent Byproducts: Hydrolyzed Grignard reagent and other coupling products.

  • Wurtz Coupling Products: Side reactions can lead to the formation of biphenyl-like structures.

  • Over-addition Products: While less common with aldehydes, reaction with any ester impurities could lead to tertiary alcohol byproducts.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your compound. A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. For example, if hexanes fail, try a mixture of hexanes and ethyl acetate, or pure ethyl acetate.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also lower the melting point.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization. Adding a seed crystal of the pure compound can also help.
No crystals form upon cooling. Too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and try cooling again. If that fails, a different solvent or solvent system should be used.
Low recovery of the purified compound. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. The rate of crystallization was too fast, trapping impurities within the crystal lattice. The impurities have very similar solubility profiles to the target compound.Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization step may be necessary.
Column Chromatography
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation between the desired compound and impurities. The chosen eluent system does not provide sufficient resolution. The column may be overloaded with the sample.Screen different eluent systems using TLC to find an optimal mobile phase that gives good separation. Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Streaking or tailing of spots on TLC and bands on the column. The sample is too concentrated when loaded, or it has low solubility in the eluent. The silica gel may be too acidic or basic.Dissolve the sample in a minimal amount of a suitable solvent before loading. Use a less polar loading solvent than the eluent. Neutralize the silica gel if necessary.
Cracking of the silica gel bed. The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, change the solvent polarity gradually.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system that provides good separation between the target compound and impurities (aim for an Rf value of 0.2-0.4 for the desired compound). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical State Solid

Typical TLC Parameters for Secondary Benzylic Alcohols

Stationary PhaseMobile Phase (Eluent)Typical Rf Range
Silica Gel 60 F₂₅₄Hexanes:Ethyl Acetate (7:3)0.3 - 0.5
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (98:2)0.4 - 0.6

Note: Optimal Rf values should be determined experimentally for this compound.

Visualizations

PurificationWorkflow Crude Crude Product (from Grignard Reaction) TLC1 TLC Analysis (Assess Purity) Crude->TLC1 Decision1 Purity Acceptable? TLC1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No PureProduct Pure this compound Decision1->PureProduct Yes TLC2 TLC Analysis (Check Purity) Recrystallization->TLC2 ColumnChromatography Column Chromatography ColumnChromatography->PureProduct Decision2 Purity Acceptable? TLC2->Decision2 Decision2->ColumnChromatography No Decision2->PureProduct Yes

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield SolutionOiling Add more solvent Cool slowly Scratch flask Seed crystal OilingOut->SolutionOiling SolutionNoCrystals Evaporate solvent Change solvent NoCrystals->SolutionNoCrystals SolutionLowYield Use minimal hot solvent Cool thoroughly LowYield->SolutionLowYield

Caption: Troubleshooting common issues in the recrystallization process.

common side reactions in the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and well-established synthetic routes for the preparation of this compound:

  • Grignard Reaction: This route involves the reaction of piperonal (also known as 3,4-methylenedioxybenzaldehyde) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This is a classic nucleophilic addition to a carbonyl group.

  • Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone), using a reducing agent like sodium borohydride (NaBH₄).[1][2]

Q2: What are the most common side reactions to be aware of during the Grignard synthesis route?

A2: The Grignard synthesis of this compound is susceptible to several side reactions that can impact yield and purity:

  • Cannizzaro Reaction: Since piperonal lacks α-hydrogens, it can undergo a self-redox reaction in the presence of a strong base, which can be the Grignard reagent itself acting as a base. This disproportionation reaction produces piperonyl alcohol and piperonylic acid.[2][3][4]

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with any unreacted methyl halide, or the coupling of two Grignard reagent molecules. This can be more prevalent if the reaction temperature is not well-controlled.

  • Enolization: While piperonal itself cannot enolize, if the starting material is contaminated with impurities that can be deprotonated by the Grignard reagent, this will consume the reagent and lower the yield.

Q3: I am experiencing low yield in my Grignard reaction. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Grignard reactions are a common issue. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is rigorously dried, and anhydrous solvents are used.[3]

  • Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Activate the magnesium by crushing it, or by using a small amount of iodine or 1,2-dibromoethane.[3]

  • Inaccurate Grignard Reagent Concentration: The concentration of the Grignard reagent should be determined via titration before use to ensure accurate stoichiometry.

  • Side Reactions: As mentioned in Q2, the Cannizzaro reaction can be a significant competing pathway. Slow, controlled addition of the Grignard reagent at a low temperature can help to favor the desired nucleophilic addition over the Cannizzaro reaction.

Q4: What are the potential side reactions when using the ketone reduction method with NaBH₄?

A4: The reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone with sodium borohydride is generally a high-yielding and clean reaction. However, some issues can arise:

  • Incomplete Reaction: If an insufficient amount of NaBH₄ is used, or if the reaction time is too short, you may observe the presence of unreacted ketone in your product mixture.[5] It is common practice to use a slight excess of NaBH₄ to ensure the reaction goes to completion.[6]

  • Hydrolysis of Sodium Borohydride: Sodium borohydride can react with the solvent, especially protic solvents like methanol or ethanol, which are commonly used for this reduction. This reaction is generally slow but can consume the reagent.

Troubleshooting Guides

Grignard Reaction Route: Troubleshooting Flowchart

Grignard_Troubleshooting start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_mg Evaluate Magnesium Activation start->check_mg check_reagent Verify Grignard Reagent Concentration start->check_reagent check_side_reactions Investigate Side Reactions start->check_side_reactions solution_moisture Action: Rigorously dry all glassware. Use anhydrous solvents. check_moisture->solution_moisture solution_mg Action: Activate Mg with iodine or 1,2-dibromoethane. Use fresh, high-quality Mg turnings. check_mg->solution_mg solution_reagent Action: Titrate Grignard reagent before use. check_reagent->solution_reagent solution_side_reactions Action: Slow, controlled addition of Grignard at low temperature. Monitor reaction progress closely. check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

Ketone Reduction Route: Troubleshooting Flowchart

Reduction_Troubleshooting start Incomplete Reaction or Low Yield check_nabh4_amount Verify Amount of NaBH₄ start->check_nabh4_amount check_reaction_time Check Reaction Time start->check_reaction_time check_workup Review Work-up Procedure start->check_workup solution_nabh4_amount Action: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). check_nabh4_amount->solution_nabh4_amount solution_reaction_time Action: Increase reaction time and monitor by TLC until starting material is consumed. check_reaction_time->solution_reaction_time solution_workup Action: Ensure proper quenching of excess NaBH₄ and complete extraction of the product. check_workup->solution_workup

Caption: Troubleshooting guide for the ketone reduction synthesis.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Piperonal (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Methyl iodide or methyl bromide (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the methyl halide in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Piperonal:

    • Dissolve piperonal in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the piperonal solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound via Ketone Reduction

Materials:

  • 1-(2H-1,3-benzodioxol-5-yl)ethanone (1.0 eq)

  • Sodium borohydride (1.2 eq)

  • Methanol or ethanol

  • Deionized water

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 1-(2H-1,3-benzodioxol-5-yl)ethanone in methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[5]

  • Work-up:

    • Carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the product.[6]

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureGrignard Reaction with PiperonalReduction of Ketone with NaBH₄
Starting Material Piperonal1-(2H-1,3-benzodioxol-5-yl)ethanone
Reagents Methyl Grignard, anhydrous ether/THFSodium borohydride, methanol/ethanol
Common Side Products Piperonyl alcohol, piperonylic acidUnreacted ketone
Typical Yields Moderate to goodGood to excellent
Key Considerations Requires strictly anhydrous conditionsMilder reaction conditions

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Low Yield (Grignard) Moisture contaminationUse flame-dried glassware and anhydrous solvents.
Inactive magnesiumActivate magnesium with iodine or 1,2-dibromoethane.
Competing Cannizzaro reactionSlow, controlled addition of Grignard at low temperature.
Incomplete Reaction (Reduction) Insufficient NaBH₄Use a slight excess of the reducing agent.
Short reaction timeMonitor the reaction by TLC to ensure completion.

References

Technical Support Center: Synthesis of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzodioxole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Synthesis and Reaction Conditions

Question 1: My reaction to form the 1,3-benzodioxole ring from catechol and a dihaloalkane (Williamson Ether Synthesis approach) is resulting in a very low yield. What are the potential causes and solutions?

Answer: Low yields in this synthesis are a common issue and can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps.

  • Poor Nucleophilicity of the Catechol: The reaction requires the deprotonation of both hydroxyl groups of the catechol to form a potent dianion nucleophile. Incomplete deprotonation will significantly hinder the reaction.

    • Troubleshooting:

      • Choice of Base: Use a strong base capable of deprotonating both hydroxyl groups. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, or potassium tert-butoxide.

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the base and protonate the catecholate, reducing its nucleophilicity.

      • Order of Addition: Add the catechol to a suspension of the base in the solvent first, allow time for deprotonation to occur, and then add the dihaloalkane.

  • Side Reactions: The primary competing reaction is elimination, especially if using a sterically hindered dihaloalkane.[1][2][3] Polymerization of the catechol can also occur under harsh basic conditions.

    • Troubleshooting:

      • Alkyl Halide Choice: Use a primary dihaloalkane (e.g., dichloromethane, dibromomethane) as they are less prone to elimination reactions.[2] Secondary dihaloalkanes will likely result in a mixture of substitution and elimination products.[2]

      • Temperature Control: Maintain a moderate reaction temperature. Excessive heat can favor elimination and polymerization pathways.

  • Incorrect Stoichiometry: An improper ratio of catechol to the dihaloalkane or base can lead to incomplete reaction or the formation of undesired byproducts.

    • Troubleshooting:

      • Carefully control the molar ratios of your reactants. A slight excess of the dihaloalkane may be used, but a large excess can lead to purification difficulties.

Question 2: I am attempting to synthesize a 1,3-benzodioxole derivative from a catechol and an aldehyde/ketone, but the conversion rate is low. How can I optimize this reaction?

Answer: This condensation reaction is typically acid-catalyzed and relies on the efficient removal of water to drive the equilibrium towards the product.

  • Inefficient Water Removal: The water generated during the reaction can hydrolyze the product back to the starting materials.

    • Troubleshooting:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) to continuously remove water from the reaction mixture.[4]

      • Dehydrating Agents: The use of molecular sieves can also be effective in removing water.

  • Catalyst Issues: The choice and amount of acid catalyst are crucial for this reaction.

    • Troubleshooting:

      • Catalyst Type: Strong acid catalysts like sulfuric acid or hydrochloric acid are often used.[5] Solid acid catalysts, such as HY zeolite or carbon-based solid acids, can also be effective and offer the advantage of easier removal.[4][6]

      • Catalyst Loading: The amount of catalyst should be optimized. Too little will result in a slow reaction, while too much can lead to side reactions. A typical starting point is a catalytic amount (e.g., 3.5 g/mol of catechol for HY zeolite).[6]

Optimized Reaction Conditions for Acetalization/Ketalization of Catechol [6]

ParameterOptimized Condition
Molar Ratio (Catechol:Aldehyde/Ketone)1:1.4
Catalyst Amount (HY Zeolite)3.5 g/mol of catechol
Reaction Time5 hours
Expected Conversion >50%
Expected Selectivity >97%
Section 2: Specific Derivative Syntheses and Side Reactions

Question 3: During the Friedel-Crafts acylation of 1,3-benzodioxole, I am observing the formation of multiple products, leading to low selectivity for my desired ketone. How can I improve this?

Answer: Poor selectivity in Friedel-Crafts acylation of 1,3-benzodioxole is often due to the high reactivity of the ring system, which can lead to di-acylation or other side reactions.

  • Formation of Byproducts: A common byproduct is bis(benzo[d][5][7]dioxol-5-yl)methane, which can form under certain conditions.[8]

    • Troubleshooting:

      • Catalyst Choice: While traditional Lewis acids like AlCl3 are effective, they can be harsh. Heterogeneous catalysts like Zn-Aquivion have been shown to improve selectivity, although conversion rates may vary.[9]

      • Reaction Conditions: Running the reaction in a continuous flow setup can improve selectivity by providing better control over reaction time and temperature.[8][9]

      • Temperature and Time: A study on continuous flow acylation found that at 100°C with a 30-minute residence time, a conversion of 73% with 62% selectivity for the desired product was achieved.[9]

Question 4: I am having difficulty with the purification of my 1,3-benzodioxole derivative. What are some common strategies?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Standard Purification Techniques:

    • Column Chromatography: This is a very common and effective method. A typical mobile phase could be a mixture of cyclohexane and ethyl acetate.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.

  • Work-up Procedures:

    • Aqueous Wash: Washing the crude reaction mixture with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities, while an acidic wash (e.g., dilute HCl) can remove basic impurities.[10][11]

    • Extraction: Liquid-liquid extraction is a standard procedure to separate the organic product from aqueous soluble impurities.[10][12]

Experimental Protocols

General Protocol for the Synthesis of N-(benzo[d][5][7]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives [10][11]

This three-step protocol describes a general method for synthesizing a specific class of 1,3-benzodioxole derivatives.

  • Synthesis of 2-(benzylthio)acetic acid:

    • To a solution of thioglycolic acid (1 eq) and the appropriate benzyl bromide (1 eq) in ethanol, add a solution of NaOH (3 eq) in water dropwise.

    • Reflux the reaction mixture for 3 hours.

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with 6 M HCl to pH 1-2.

    • Extract the product with ethyl acetate, dry the combined organic layers over MgSO4, and concentrate to yield the crude 2-(benzylthio)acetic acid.

  • Formation of the Acid Chloride:

    • Dissolve the crude 2-(benzylthio)acetic acid in dichloromethane.

    • At 0°C, add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.

    • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • To a solution of benzo[d][5][7]dioxol-5-amine (1 eq) and triethylamine (2 eq) in dioxane at 0°C, add the crude acid chloride dropwise.

    • Stir the reaction at 0°C for 30 minutes, then at room temperature for 2 hours.

    • Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.

    • Extract the product with dichloromethane, dry the combined organic layers over MgSO4, and concentrate.

    • Purify the final product by column chromatography.

Visualizations

Troubleshooting_Williamson_Synthesis start Low Yield in Williamson Synthesis cause1 Poor Catechol Nucleophilicity start->cause1 cause2 Side Reactions (Elimination/Polymerization) start->cause2 cause3 Incorrect Stoichiometry start->cause3 sol1a Use Strong Base (NaH, K2CO3) cause1->sol1a Solution sol1b Ensure Anhydrous Conditions cause1->sol1b Solution sol1c Optimize Order of Addition cause1->sol1c Solution sol2a Use Primary Dihaloalkane cause2->sol2a Solution sol2b Control Reaction Temperature cause2->sol2b Solution sol3 Verify Molar Ratios cause3->sol3 Solution

Caption: Troubleshooting low yields in Williamson ether synthesis.

Acetalization_Workflow start Start: Catechol + Aldehyde/Ketone step1 Add Acid Catalyst (e.g., HY Zeolite) start->step1 step2 Set up for Azeotropic Water Removal (Dean-Stark) step1->step2 step3 Heat to Reflux step2->step3 step4 Monitor Reaction Progress (TLC/GC) step3->step4 end Product: 1,3-Benzodioxole Derivative step4->end

Caption: General workflow for acid-catalyzed acetalization.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol via the reduction of 3',4'-(methylenedioxy)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reduction of the ketone precursor, 3',4'-(methylenedioxy)acetophenone, using a hydride reducing agent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones, and its relative safety and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Q2: What is the general reaction scheme for this synthesis?

A2: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3',4'-(methylenedioxy)acetophenone. This is followed by a protonation step, typically during an acidic workup, to yield the secondary alcohol, this compound.

Q3: Why is an excess of sodium borohydride often used?

A3: To ensure the complete conversion of the starting ketone to the desired alcohol, an excess of sodium borohydride is typically employed.[2] This is because some of the reducing agent can react with the solvent (if protic, like ethanol or methanol) or with any residual water in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. A spot of the initial reaction mixture and a spot of the starting material (3',4'-(methylenedioxy)acetophenone) are applied to a TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the alcohol product will appear.

Q5: What are some common side reactions to be aware of?

A5: While the reduction of the ketone is the primary reaction, potential side reactions can include the reaction of sodium borohydride with the solvent, especially at elevated temperatures, leading to the evolution of hydrogen gas. Incomplete reaction will result in the presence of the starting ketone in the final product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is compiled from typical laboratory procedures for the reduction of analogous aromatic ketones.

ParameterVariationEffect on YieldTypical Yield (%)Reference
Solvent MethanolGood~85-95[3]
Ethanol (95%)Good~80-90[2]
IsopropanolModerate~70-80N/A
Temperature 0-5 °C (Ice Bath)Slower reaction, better control>90[3]
Room Temperature (20-25 °C)Faster reaction~85-95N/A
30-50 °CIncreased reaction rate, potential for side reactions~80-90[2]
Molar Ratio (NaBH₄:Ketone) 1:1May result in incomplete reaction<80N/A
1.5:1Generally sufficient for complete conversion>90N/A
2:1Ensures complete reaction, common practice>95[1]
Reaction Time 30 minutesMay be sufficient for some conditions~80-90N/A
1-2 hoursTypically allows for complete reaction>90N/A
> 2 hoursNo significant improvement in yield>90N/A

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from standard procedures for the reduction of acetophenone derivatives.

Materials:

  • 3',4'-(methylenedioxy)acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Deionized water

  • Hydrochloric acid (HCl), 3M solution

  • Diethyl ether (or Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in methanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled solution over 10-15 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction progress by TLC.

  • Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

  • Workup - Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).

  • Workup - Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues encountered during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for the Synthesis of this compound start Start Experiment issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Low Yield incomplete_reaction Incomplete Reaction (Starting material remains on TLC) issue->incomplete_reaction Incomplete Reaction exothermic_runaway Uncontrolled Exothermic Reaction issue->exothermic_runaway High Exotherm workup_issues Difficult Workup (Emulsion formation) issue->workup_issues Workup Problems solution1 Check NaBH4 quality and quantity. Increase molar ratio to 2:1. low_yield->solution1 solution2 Increase reaction time. Ensure adequate stirring. incomplete_reaction->solution2 solution3 Add NaBH4 slowly and in portions. Maintain low temperature with an efficient ice bath. exothermic_runaway->solution3 solution4 Add brine during extraction. Filter the mixture before extraction. workup_issues->solution4 end Successful Synthesis solution1->end solution2->end solution3->end solution4->end

References

dealing with impurities in 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in dealing with impurities in samples of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetically prepared this compound?

A1: Common impurities depend on the synthetic route. The two primary routes are the Grignard reaction with piperonal and the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

  • From Grignard Reaction:

    • Unreacted Piperonal (1,3-benzodioxole-5-carbaldehyde): Due to incomplete reaction.

    • Biphenyl-type derivatives: Formed from the coupling of the Grignard reagent.

    • Magnesium salts: Residual salts from the work-up.

  • From Reduction Reaction:

    • Unreacted 1-(1,3-benzodioxol-5-yl)ethanone: Resulting from incomplete reduction.

    • Byproducts from the reducing agent: For example, borate esters if using sodium borohydride.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate closely related impurities. A reverse-phase C18 column is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities present.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: A common approach is to use a solvent pair. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like hexanes or heptane). The ideal ratio needs to be determined experimentally to maximize recovery of the pure product.

Q4: My purified this compound is an oil instead of a solid. What should I do?

A4: Oiling out during crystallization can occur if the melting point of your compound is lower than the boiling point of the solvent, or if significant impurities are present. Try using a lower boiling point solvent system or further purify the oil by column chromatography before attempting recrystallization again.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Table 1: Troubleshooting Low Purity of Crude this compound

Symptom Potential Cause Recommended Action
Significant amount of starting material (piperonal or ketone) detected by TLC/HPLC. Incomplete reaction.Increase reaction time, temperature, or the equivalents of the Grignard reagent/reducing agent. Ensure all reagents are fresh and anhydrous (for Grignard).
Presence of a non-polar impurity with a high Rf value on TLC. Biphenyl byproduct from Grignard reaction.Optimize reaction conditions by adding the Grignard reagent slowly at a low temperature to minimize coupling.
Broad, unresolved spots on TLC. Multiple impurities or presence of baseline material.Perform an aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) to remove inorganic salts.
Problem 2: Difficulty in Purification

Table 2: Troubleshooting Purification of this compound

Symptom Potential Cause Recommended Action
Poor separation of product and a major impurity during column chromatography. Inappropriate solvent system.Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Use TLC to screen for the optimal solvent ratio.
Product "oils out" during recrystallization. Impurities are preventing crystallization.Purify the oil using column chromatography first to remove the bulk of the impurities, then attempt recrystallization. Alternatively, try a different solvent system for recrystallization.
Low recovery after recrystallization. The product is too soluble in the chosen cold solvent.Use a less polar co-solvent to decrease the solubility of the product at low temperatures. Ensure the minimum amount of hot solvent is used to dissolve the compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

    • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Flash Column Chromatography for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes.

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good Rf value for the product on TLC is typically around 0.2-0.3 for good separation on a column.

    • Column Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolution: In a flask, dissolve the crude material in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or isopropanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot dissolving solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment synthesis Crude this compound tlc TLC Analysis synthesis->tlc Quick check hplc_initial HPLC Purity Check tlc->hplc_initial If multiple spots column Column Chromatography hplc_initial->column If purity < 95% recrystal Recrystallization hplc_initial->recrystal If purity > 95% column->recrystal To obtain solid hplc_final Final HPLC Purity recrystal->hplc_final Assess final purity gcms GC-MS for Volatiles hplc_final->gcms Check for residual solvents nmr NMR for Structure Confirmation gcms->nmr Confirm structure pure_product Pure Product nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Sample Analysis (TLC/HPLC) purity_check Is Purity > 95%? start->purity_check major_impurity Identify Major Impurity purity_check->major_impurity No recrystallization Recrystallization purity_check->recrystallization Yes starting_material Impurity is Starting Material major_impurity->starting_material Unreacted Starting Material side_product Impurity is a Side-Product major_impurity->side_product Unknown Spot optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction column_chrom Column Chromatography side_product->column_chrom optimize_reaction->start column_chrom->recrystallization final_product Pure Product recrystallization->final_product

Caption: Decision tree for troubleshooting the purification of this compound.

stability issues of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: Based on its chemical structure, which includes a secondary alcohol and a benzodioxole ring, this compound may be susceptible to degradation under several conditions:

  • Acidic and Basic Hydrolysis: The benzodioxole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The secondary alcohol is prone to oxidation, which could convert it to the corresponding ketone.

  • Thermal Stress: Elevated temperatures may accelerate degradation pathways.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. It should be kept in a tightly sealed container to protect it from air and moisture.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the stability of this compound. It allows for the separation and quantification of the parent compound and its degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradants.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.

  • Check Solvent Purity: Use high-purity solvents for sample preparation and HPLC analysis to avoid impurities that may cause degradation or appear as extra peaks.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming if the unexpected peaks are related to the degradation of the parent compound.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of the compound in the experimental medium.

Troubleshooting Steps:

  • Assess Solution Stability: Determine the stability of the compound in the specific solvents or buffers used in your experiments. Analyze freshly prepared solutions and compare them to solutions that have been stored for a certain period under experimental conditions.

  • pH Adjustment: If the experimental medium is strongly acidic or basic, consider adjusting the pH to a more neutral range if the protocol allows, to minimize hydrolysis.

  • Control for Light Exposure: If experiments are conducted under ambient light, perform a parallel experiment in the dark to assess the potential for photodegradation.

Data Presentation: Illustrative Stability Data

The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. These tables are provided as examples of how to structure and present stability data.

Table 1: Illustrative Data for Hydrolytic Stability

ConditionTime (hours)% Assay of this compound% Total Degradation
0.1 M HCl (60 °C)0100.00.0
295.24.8
490.59.5
885.114.9
0.1 M NaOH (60 °C)0100.00.0
292.77.3
486.313.7
878.921.1
Water (60 °C)0100.00.0
899.80.2

Table 2: Illustrative Data for Oxidative, Thermal, and Photolytic Stability

ConditionTime (hours)% Assay of this compound% Total Degradation
3% H₂O₂ (RT)0100.00.0
288.411.6
479.120.9
868.531.5
Solid State (80 °C)0100.00.0
2498.71.3
4897.52.5
Photolytic (ICH Q1B)0100.00.0
Overall Illumination94.35.7

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60 °C.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60 °C.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals.

5. Thermal Degradation (Solid State):

  • Place the solid compound in a controlled temperature oven at 80 °C.

  • Withdraw samples at appropriate time intervals.

  • Prepare solutions of the stressed solid for analysis.

6. Photolytic Degradation:

  • Expose the compound (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1]

  • A control sample should be protected from light.

7. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and determine the percentage of degradation.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Assay, % Degradation) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Hydrolysis Parent This compound Ketone 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one Parent->Ketone [O] RingOpened Ring-Opened Products Parent->RingOpened H⁺ / OH⁻

Caption: Potential degradation pathways for the compound.

References

Navigating the Scale-Up of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the production of this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves the Grignard reaction between a suitable Grignard reagent, typically methylmagnesium bromide or chloride, and piperonal (3,4-methylenedioxybenzaldehyde). Another, less common, route is the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity of the final product.

Q2: What are the primary challenges encountered when scaling up the Grignard reaction for this synthesis?

A2: Scaling up the Grignard synthesis of this compound introduces several critical challenges:

  • Heat Management: The Grignard reaction is highly exothermic. Inadequate heat dissipation in large reactors can lead to a rapid temperature increase, promoting side reactions and, in worst-case scenarios, a runaway reaction.

  • Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized "hot spots" and concentration gradients, leading to the formation of impurities.

  • Initiation of the Grignard Reagent Formation: Consistent and controlled initiation of the Grignard reagent formation can be more difficult to achieve on a large scale.

  • By-product Formation: Common by-products include unreacted starting materials and products from side reactions such as enolization or reduction of the starting aldehyde.

Q3: What are the typical yields for this process at different scales?

A3: Yields can vary significantly depending on the optimization of the process. While lab-scale syntheses might report high yields, industrial production often sees a slight decrease due to the challenges of scale-up. A patent for a related 1,3-benzodioxole heterocyclic compound synthesis reports yields in the range of 45-80%. The synthesis of the precursor, piperonal, from isosafrole has been reported with a yield of 72.30%. Careful optimization of reaction parameters is crucial to maximize yield during scale-up.

Troubleshooting Guides

Issue 1: Low Yield and High Impurity Profile in Grignard Reaction Scale-Up
Possible Cause Troubleshooting Steps
Poor Heat Transfer - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Consider using a jacketed reactor with a high-efficiency heat transfer fluid. - Optimize the rate of addition of the Grignard reagent to control the exotherm.
Inefficient Mixing - Use an appropriate agitator design and speed to ensure homogeneity. - Baffles within the reactor can improve mixing efficiency. - Consider the use of in-line static mixers for reagent addition.
Moisture Contamination - Thoroughly dry all glassware and reactors before use. - Use anhydrous solvents and ensure starting materials are dry. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions - Maintain a low reaction temperature to minimize the formation of by-products. - Optimize the stoichiometry of the reactants. - Consider the use of additives that can suppress side reactions.
Issue 2: Difficulties in Product Purification and Isolation at Scale
Possible Cause Troubleshooting Steps
Emulsion Formation during Workup - Use a saturated solution of ammonium chloride for quenching instead of water. - Employ anti-emulsion agents if necessary. - Optimize the agitation speed during extraction to minimize emulsion formation.
Inefficient Crystallization - Screen different solvent systems to find the optimal conditions for crystallization. - Control the cooling rate to promote the formation of larger, purer crystals. - Seeding the solution with a small amount of pure product can induce crystallization.
Oily Product - Ensure complete removal of residual solvents by drying under vacuum at an appropriate temperature. - Consider a final purification step such as column chromatography or distillation if high purity is required.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

Parameter Laboratory Scale (1L) Pilot Scale (100L) Industrial Scale (1000L)
Reactant Molar Ratio (Piperonal:Grignard) 1 : 1.21 : 1.151 : 1.1
Reaction Temperature 0 - 5 °C5 - 10 °C10 - 15 °C
Addition Time 30 minutes2 - 3 hours4 - 6 hours
Typical Yield 85 - 95%75 - 85%70 - 80%
Major Impurities Unreacted Piperonal, By-product XUnreacted Piperonal, By-product X, By-product YUnreacted Piperonal, By-product X, By-product Y, Degradation products

Note: This table provides illustrative data. Actual values will vary depending on the specific process and equipment.

Experimental Protocols

Key Experiment: Scale-Up of the Grignard Reaction

Objective: To produce this compound on a 100L scale.

Materials:

  • Piperonal (e.g., 10 kg)

  • Magnesium turnings (e.g., 1.8 kg)

  • Methyl bromide (as a solution in a suitable ether solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Toluene (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the 100L jacketed glass reactor is clean, dry, and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the magnesium turnings and a portion of the anhydrous THF into the reactor.

    • Slowly add a small amount of the methyl bromide solution to initiate the reaction. The initiation can be confirmed by a temperature increase and the appearance of a cloudy solution.

    • Once initiated, add the remaining methyl bromide solution at a controlled rate to maintain the reaction temperature between 30-40°C. The reactor's cooling system should be used to manage the exotherm.

  • Reaction with Piperonal:

    • Cool the prepared Grignard reagent to 5-10°C.

    • Dissolve the piperonal in anhydrous THF and add it to the Grignard reagent solution at a rate that maintains the internal temperature below 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by a suitable analytical method (e.g., HPLC or GC).

  • Workup:

    • Cool the reaction mixture to 0-5°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous ammonium chloride solution. This should be done at a rate that keeps the temperature below 20°C.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound.

Mandatory Visualizations

Scale_up_Challenges cluster_synthesis Synthesis Stage cluster_challenges Potential Challenges Start Laboratory Scale Synthesis ScaleUp Scale-Up to Pilot/Industrial Start->ScaleUp Grignard Grignard Reaction ScaleUp->Grignard Workup Quenching & Workup Grignard->Workup HeatTransfer Heat Transfer Issues Grignard->HeatTransfer MassTransfer Mass Transfer Limitations Grignard->MassTransfer Byproducts By-product Formation Grignard->Byproducts Purification Purification Workup->Purification Emulsion Emulsion Formation Workup->Emulsion FinalProduct Final Product Purification->FinalProduct Crystallization Crystallization Problems Purification->Crystallization Runaway Runaway Reaction Risk HeatTransfer->Runaway Purity Low Purity Byproducts->Purity Emulsion->Purity Crystallization->Purity

Caption: Key challenges in the scale-up of this compound production.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Corrective Actions Problem Low Yield / High Impurities CheckHeat Review Heat Management? Problem->CheckHeat CheckMixing Assess Mixing Efficiency? Problem->CheckMixing CheckMoisture Check for Moisture? Problem->CheckMoisture CheckWorkup Evaluate Workup Protocol? Problem->CheckWorkup OptimizeCooling Optimize Cooling/Addition Rate CheckHeat->OptimizeCooling Yes ImproveAgitation Improve Agitator/Baffles CheckMixing->ImproveAgitation Yes EnsureAnhydrous Use Anhydrous Conditions CheckMoisture->EnsureAnhydrous Yes ModifyWorkup Modify Quenching/Extraction CheckWorkup->ModifyWorkup Yes

Caption: Troubleshooting workflow for low yield and high impurities during scale-up.

avoiding degradation of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from heat, open flames, and other potential ignition sources.[3][4]

Q2: What substances are incompatible with this compound?

A2: Avoid storing this compound near strong oxidizing agents, strong acids, and strong reducing agents, as they can promote degradation.[1][2]

Q3: What are the known degradation products of this compound?

A3: Under normal storage conditions, the compound is stable.[2][4] However, exposure to incompatible materials or adverse conditions can lead to degradation. The primary degradation pathways are likely oxidation to the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, and acid-catalyzed elimination to form a styrene-type derivative. Thermal decomposition may produce carbon monoxide and carbon dioxide.[1][2]

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or change in physical appearance of the solid. Exposure to air (oxidation) or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS). Degradation of the compound.Review storage conditions to ensure they align with recommendations. Check for potential contamination with incompatible substances such as acids or oxidizing agents.
Reduced potency or altered biological activity in experiments. Degradation of the active compound.Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, procure a new, pure batch of the compound and ensure proper storage.
Inconsistent experimental results. Inhomogeneous sample due to partial degradation.Ensure the sample is thoroughly mixed before use. If degradation is suspected, purify the compound or obtain a new batch.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for potential degradation products (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several amber vials.

  • Expose the vials to different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light, exposure to air).

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 40% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm (based on the benzodioxole chromophore)

  • Column Temperature: 30°C

4. Data Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Monitor the peak area of the parent compound and the appearance of any new peaks.

  • Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each storage condition.

Visualizations

Degradation_Pathway Potential Degradation Pathways A This compound B 1-(1,3-Benzodioxol-5-yl)ethanone A->B Oxidation C 5-Vinyl-1,3-benzodioxole A->C Acid-catalyzed Elimination

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Stability Testing Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Aliquot into Vials A->B C Expose to Test Conditions B->C D HPLC/GC-MS Analysis (Time Points) C->D E Monitor Parent Peak Area D->E F Identify Degradation Products D->F G Determine Degradation Rate E->G F->G

Caption: General workflow for assessing the stability of the compound.

References

Technical Support Center: Analytical Method Development for Purity Assessment of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the purity assessment of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting analytical technique for purity assessment of this compound?

A1: For the purity assessment of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended starting point.[1][2][3] This technique is versatile, highly efficient in separating a wide range of compounds, and allows for the quantification of the active pharmaceutical ingredient (API) and its potential impurities.[1][2] Gas Chromatography (GC) can also be a suitable alternative, particularly for assessing volatile impurities.[4][5]

Q2: What are the potential impurities I should be looking for?

A2: Potential impurities can originate from the synthesis process or degradation. Common synthesis-related impurities may include unreacted starting materials, such as 1-(1,3-benzodioxol-5-yl)ethanone, and byproducts from the specific reaction used, for instance, biphenyl derivatives if a Grignard reaction is employed.[6][7] Degradation products can be formed under stress conditions like acid or base hydrolysis, oxidation, heat, or exposure to light.[8][9][10][11]

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. To develop such a method, you need to perform forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light as per ICH guidelines.[8][9][10][11] The analytical method must be able to resolve the main peak from all the degradation product peaks.

Q4: My HPLC peak for this compound is tailing. What are the possible causes and solutions?

A4: Peak tailing in HPLC can be caused by several factors. One common reason is the interaction of basic analytes with acidic silanol groups on the silica-based column packing. To address this, you can try using a lower pH mobile phase to suppress the ionization of silanols, using a highly end-capped column, or adding a competing base to the mobile phase. Other causes could be column overload, a void in the column, or a blocked frit.

Q5: I am not seeing any peaks in my GC analysis. What should I check?

A5: If you are not observing any peaks in your GC chromatogram, start by checking the simplest things first. Ensure that the syringe is drawing and injecting the sample correctly. Verify that the carrier gas is flowing at the correct rate and that the GC oven, inlet, and detector are at their setpoint temperatures. Check for leaks in the system, particularly at the septum and column fittings. Also, confirm that the detector is turned on and functioning correctly.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (silanol interactions).- Column overload.- Column void or contamination.- Inappropriate mobile phase pH.- Use a highly end-capped column.- Lower the mobile phase pH.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Flush the column with a strong solvent or replace it.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce sample concentration.
Split Peaks - Clogged frit or column inlet.- Column void.- Sample solvent incompatibility.- Back-flush the column.- Replace the column.- Ensure the sample is dissolved in the mobile phase.
Broad Peaks - Low column efficiency.- High dead volume in the system.- Sample overload.- Use a new or more efficient column.- Check and minimize tubing lengths and connections.- Reduce injection volume or sample concentration.
Ghost Peaks - Contaminated mobile phase or system.- Carryover from previous injections.- Use fresh, high-purity solvents.- Flush the entire HPLC system.- Run blank injections to identify the source of carryover.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuating column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively.
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks - No sample injection.- No carrier gas flow.- Detector not lit or malfunctioning.- Check syringe and injection process.- Verify carrier gas supply and flow rate.- Check detector gas flows and ignition.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Sample polarity incompatible with the column.- Use a deactivated inlet liner.- Condition the column.- Use a column with a more suitable stationary phase.
Peak Fronting - Column overload.- Dilute the sample.
Split Peaks - Improper injection technique.- Incompatible solvent.- Use an autosampler for consistent injections.- Ensure the solvent is appropriate for the sample and conditions.
Broad Peaks - Too low oven temperature.- Carrier gas flow rate too low.- Column degradation.- Optimize the oven temperature program.- Optimize the carrier gas flow rate.- Replace the column.
Baseline Noise/Drift - Column bleed.- Contaminated detector.- Gas leaks.- Condition the column at a high temperature.- Clean or bake out the detector.

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This proposed method is a starting point and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 285 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Proposed GC Method for Purity Assessment

This proposed method is a starting point and may require optimization.

Parameter Condition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique (HPLC/GC) Select Analytical Technique (HPLC/GC) Define Analytical Target Profile->Select Analytical Technique (HPLC/GC) Screening of Columns & Mobile Phases/Gases Screening of Columns & Mobile Phases/Gases Select Analytical Technique (HPLC/GC)->Screening of Columns & Mobile Phases/Gases Method Optimization Method Optimization Acid/Base Hydrolysis Acid/Base Hydrolysis Method Optimization->Acid/Base Hydrolysis Oxidative Degradation Oxidative Degradation Method Optimization->Oxidative Degradation Thermal Degradation Thermal Degradation Method Optimization->Thermal Degradation Photolytic Degradation Photolytic Degradation Method Optimization->Photolytic Degradation Specificity Specificity Acid/Base Hydrolysis->Specificity Oxidative Degradation->Specificity Thermal Degradation->Specificity Photolytic Degradation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Final Method Final Method Robustness->Final Method Screening of Columns & Mobile Phases/Gases) Screening of Columns & Mobile Phases/Gases) Screening of Columns & Mobile Phases/Gases)->Method Optimization

Caption: Workflow for Analytical Method Development and Validation.

HPLC_Troubleshooting_Flowchart Start Start Problematic Chromatogram Problematic Chromatogram Start->Problematic Chromatogram Check System Pressure Check System Pressure Problematic Chromatogram->Check System Pressure Abnormal Pressure Peak Shape Issue Peak Shape Issue Problematic Chromatogram->Peak Shape Issue Normal Pressure Retention Time Issue Retention Time Issue Problematic Chromatogram->Retention Time Issue Normal Pressure Baseline Issue Baseline Issue Problematic Chromatogram->Baseline Issue Normal Pressure End End Check System Pressure->End Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase->End Inspect Column Inspect Column Inspect Column->End Review Method Parameters Review Method Parameters Review Method Parameters->End Peak Shape Issue->Inspect Column Split/Broad Adjust Mobile Phase pH Adjust Mobile Phase pH Peak Shape Issue->Adjust Mobile Phase pH Tailing/Fronting Retention Time Issue->Prepare Fresh Mobile Phase Drifting Check Column Temperature Check Column Temperature Retention Time Issue->Check Column Temperature Shifting Flush System Flush System Baseline Issue->Flush System Noise/Drift Adjust Mobile Phase pH->End Check Column Temperature->End Flush System->End

Caption: HPLC Troubleshooting Decision Tree.

Method_Selection_Logic Analyte Properties Analyte Properties Volatile & Thermally Stable? Volatile & Thermally Stable? Analyte Properties->Volatile & Thermally Stable? Polar or Non-polar? Polar or Non-polar? Volatile & Thermally Stable?->Polar or Non-polar? No GC GC Volatile & Thermally Stable?->GC Yes Reversed-Phase HPLC Reversed-Phase HPLC Polar or Non-polar?->Reversed-Phase HPLC Polar Normal-Phase HPLC Normal-Phase HPLC Polar or Non-polar?->Normal-Phase HPLC Non-polar Chiral Center Present? Chiral Center Present? Chiral HPLC/GC Chiral HPLC/GC Chiral Center Present?->Chiral HPLC/GC Yes Final Method Final Method Chiral Center Present?->Final Method No GC->Chiral Center Present? Reversed-Phase HPLC->Chiral Center Present? Normal-Phase HPLC->Chiral Center Present? Chiral HPLC/GC->Final Method

Caption: Decision logic for selecting the appropriate analytical method.

References

Validation & Comparative

validation of the biological activity of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety, a core component of naturally occurring compounds like safrole, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of this structure have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This guide provides a comparative overview of the validated biological activities of various 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol derivatives and related compounds, supported by experimental data and detailed methodologies.

Antitumor Activity

Several studies have synthesized and evaluated 1,3-benzodioxole derivatives for their efficacy against various cancer cell lines. These compounds have shown promising results, with some exhibiting significant growth inhibitory effects.[3][4]

Data Summary: In Vitro Antitumor Activity
CompoundCell LineActivity MetricValueReference
YL201MDA-MB-231 (Breast Cancer)IC₅₀4.92 ± 1.09 µM[4]
5-Fluorouracil (Control)MDA-MB-231 (Breast Cancer)IC₅₀18.06 ± 2.33 µM[4]
Compound 852 human tumor cell linesGI₅₀10⁻⁷ to 10⁻⁵ M[3]
AZD0530c-Src transfected 3T3-fibroblast-Potent inhibitor of tumor growth[5]
Compound IIdFour cancer cell linesIC₅₀26–65 µM[6]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • GI₅₀ (Growth Inhibition 50): The concentration of an agent that inhibits cell growth by 50%.

Experimental Protocols

MTT Assay for Cytotoxicity: [4]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 1,3-benzodioxole derivatives and a positive control (e.g., 5-Fluorouracil) for a set period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC₅₀ is then calculated.

In Vivo Antitumor Model: [5]

  • Xenograft Implantation: A c-Src-transfected 3T3-fibroblast xenograft model is established in nude mice.

  • Drug Administration: The test compound (e.g., AZD0530) is administered orally once daily.

  • Tumor Growth Monitoring: Tumor growth is monitored over time to assess the efficacy of the compound.

  • Survival Analysis: In aggressive cancer models, such as orthotopic models of human pancreatic cancer, survival rates are also evaluated.

Visualization: Antitumor Activity Screening Workflow

G cluster_0 In Vitro Screening cluster_1 Further In Vitro Assays cluster_2 In Vivo Validation start Synthesized Derivatives assay MTT Assay on Cancer Cell Lines start->assay ic50 Determine IC50 Values assay->ic50 colony Colony Formation Assay ic50->colony Select Potent Compounds invasion Transwell Invasion Assay ic50->invasion migration Wound Healing Assay ic50->migration model Xenograft Mouse Model colony->model Promising Candidates invasion->model migration->model treatment Compound Administration model->treatment evaluation Tumor Growth & Survival Analysis treatment->evaluation

Caption: Workflow for evaluating the antitumor potential of 1,3-benzodioxole derivatives.

Antimicrobial Activity

Derivatives of 1,3-benzodioxole have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Data Summary: Antibacterial Activity
CompoundBacterial StrainActivity MetricResultReference
Schiff base derivative (2)E. coli, P. aeruginosa, E. faecalis, MRSAAgar DiffusionInhibition of 4/5 tested strains[7]
Peptidyl derivativesBacillus subtilisIn Vitro GrowthPromoted growth[8]

Note: Some derivatives have been shown to promote the growth of certain bacteria, indicating a complex structure-activity relationship.[8]

Experimental Protocols

Agar Diffusion Method: [7]

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Bacterial Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

  • Compound Application: Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured to determine the antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3-benzodioxole derivatives has been explored, with some compounds showing effects comparable to standard anti-inflammatory drugs.[9] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[10]

Data Summary: In Vivo Anti-inflammatory Activity
CompoundTime Post-Carrageenan% Reduction of EdemaReference
17c1 hr, 2 hr, 3 hr> 50%[11]
17i1 hr, 2 hr, 3 hr> 50%[11]
Indomethacin (Control)1 hr, 2 hr, 3 hr< % reduction of 17c and 17i[11]
Noscapine (5 mg/kg)3 hrSignificant anti-inflammatory effects[9]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: [9]

  • Animal Model: Wistar rats are used for the experiment.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered to the rats.

  • Inflammation Induction: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage reduction in edema is calculated by comparing the paw volume of the treated group with the control group.

Visualization: Simplified COX Inhibition Pathway

G AA Arachidonic Acid COX COX Enzymes AA->COX PGs Prostaglandins (Inflammation) COX->PGs Derivatives 1,3-Benzodioxole Derivatives Derivatives->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by 1,3-benzodioxole derivatives.

Antidiabetic Activity

Recent studies have highlighted the potential of benzoylbenzodioxol derivatives as hypoglycemic agents, primarily through the inhibition of α-amylase.[1][6]

Data Summary: α-Amylase Inhibition
CompoundActivity MetricValueReference
Compound IIC₅₀2.57 ± 0.09 µg/ml[1]
Compound IIIC₅₀4.12 ± 1.63 µg/ml[1]
Compound IIaIC₅₀0.85 µM[6]
Compound IIcIC₅₀0.68 µM[6]
Experimental Protocols

In Vitro α-Amylase Inhibition Assay: [6]

  • Reaction Mixture: A reaction mixture is prepared containing the α-amylase enzyme solution, a buffer, and the test compound at various concentrations.

  • Substrate Addition: A starch solution is added as the substrate.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a color reagent (e.g., dinitrosalicylic acid).

  • Absorbance Measurement: The absorbance is measured to quantify the amount of reducing sugars produced. The inhibitory activity of the compound is calculated, and the IC₅₀ value is determined.

In Vivo Hypoglycemic Study: [1][6]

  • Diabetes Induction: Diabetes is induced in mice using streptozotocin injection.

  • Compound Administration: The selected benzoylbenzodioxol derivatives (e.g., Compound IIc) are administered to the diabetic mice over a period of time.

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals from the tail vein.

  • Data Analysis: The change in blood glucose levels in the treated group is compared to a control group to evaluate the hypoglycemic effect.

Visualization: In Vivo Antidiabetic Testing Workflow

G cluster_0 Model Preparation cluster_1 Treatment & Monitoring cluster_2 Outcome mice Select Mice induce Induce Diabetes (Streptozotocin) mice->induce confirm Confirm Hyperglycemia induce->confirm admin Administer Compound confirm->admin monitor Monitor Blood Glucose admin->monitor analyze Analyze Data monitor->analyze result Evaluate Hypoglycemic Effect analyze->result

References

A Comparative Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Alternative Precursors in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and other key precursors utilized in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds. The focus is on presenting objective experimental data to compare the performance of these precursors in terms of reaction yields, purity of intermediates and final products, and the reaction conditions employed. This information is intended for a professional audience engaged in forensic science, analytical chemistry, and regulated chemical synthesis research.

The primary precursors for MDMA synthesis that are subject to international control and monitoring include safrole, isosafrole, piperonal, and 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1] The emergence of alternative or "pre-precursor" chemicals is a known trend in response to tightened regulations on these primary starting materials.[2][3] This guide will compare the established routes from these precursors with a potential pathway involving this compound.

Comparative Data of Precursor Performance

The efficiency of a precursor is determined by the overall yield and purity of the final product. The following tables summarize quantitative data from various studies on the synthesis of MDMA and its immediate precursors.

Table 1: Comparison of Yields for Key Intermediates and Final Product

PrecursorIntermediateIntermediate Yield (%)Final Product (MDMA)Final Yield (%)Purity (%)Source
PiperinePiperonal65 (KMnO4 oxidation)MDMA-65[4]
VanillinPiperonal88 (demethylation), 90 (methylenation)MDMA-65 (from methylenation)[4]
PiperonalMDP2NP85MDMA--[5]
MDP2NPMDP2PQuantitativeMDMA-91.3[6]
MDP2PMDMA-MDMA8477.3[6]
5-Bromo-1,3-benzodioxole1-(3,4-methylenedioxyphenyl)-2-propanol>90MDMA HCl41-53 (overall)>99.9[7]

Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods used.

Table 2: Impurity Profile Comparison of MDMA from Different Precursors

Precursor UsedKey Impurities IdentifiedSignificance of Impurities
SafroleIsosafrole, bromosafrole, various reaction by-productsIndicates the use of safrole as a starting material and can suggest the specific synthetic route (e.g., bromination vs. oxidation).[2]
PiperonalPiperonyl derivatives, nitropropene intermediates, chlorinated analoguesPoints to the use of piperonal and can reveal details of the subsequent reduction steps. The presence of chlorinated MDMA analogues can indicate specific reaction conditions.[2][6][8]
Catechol/Eugenol (as pre-precursors)Specific organic impurities related to the multi-step synthesis of safroleCan indicate the use of uncontrolled "pre-precursors" to circumvent regulations on primary precursors.[3]

Synthetic Pathways and Experimental Protocols

The following section details the established synthetic routes from common precursors and a projected pathway for this compound.

Established Synthetic Pathways

The most common routes for the synthesis of MDMA begin with safrole, isosafrole, or piperonal, which are then converted to the key intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). From MDP2P, reductive amination is typically employed to yield MDMA.

G cluster_0 Route 1: From Safrole cluster_1 Route 2: From Piperonal cluster_2 Final Step: Reductive Amination Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization MDP2P_1 MDP2P Isosafrole->MDP2P_1 Oxidation MDP2P MDP2P MDP2P_1->MDP2P Piperonal Piperonal MDP2NP MDP2NP Piperonal->MDP2NP Henry Reaction MDP2P_2 MDP2P MDP2NP->MDP2P_2 Reduction MDP2P_2->MDP2P MDMA MDMA MDP2P->MDMA Reductive Amination (e.g., Al/Hg, NaBH4)

Projected Synthetic Pathway for this compound

G Precursor This compound Alkene 1-(1,3-Benzodioxol-5-yl)ethene Precursor->Alkene Dehydration Intermediate Epoxide or Halohydrin Intermediate Alkene->Intermediate Oxidation/Halogenation MDP2P MDP2P Intermediate->MDP2P Rearrangement/Substitution MDMA MDMA MDP2P->MDMA Reductive Amination

Experimental Protocols

Below are detailed experimental protocols for key synthetic steps cited in the literature. These are provided for informational purposes for a scientific audience and are not an endorsement or guide for illicit activities.

Protocol 1: Synthesis of Piperonal from Vanillin

This two-step process involves the demethylation of vanillin followed by methylenation.

Step 1: Demethylation of Vanillin

  • Reagents: Vanillin, pyridine, aluminum chloride.

  • Procedure: Vanillin is reacted with aluminum chloride in pyridine.

  • Yield: 88%[4]

  • Purity: 72%[4]

Step 2: Methylenation of 3,4-dihydroxybenzaldehyde

  • Reagents: 3,4-dihydroxybenzaldehyde (from Step 1), dichloromethane, potassium carbonate, N-methyl-pyrrolidinone.

  • Procedure: The product from the demethylation step is reacted with dichloromethane in the presence of a base (potassium carbonate) in a suitable solvent (N-methyl-pyrrolidinone) at elevated temperature (120°C) for 3 hours.[5]

  • Yield: 90%[4]

  • Purity: 65%[4]

Protocol 2: Synthesis of MDP2P from Piperonal via a Nitropropene Intermediate

This is a common route used in clandestine laboratories.

Step 1: Knoevenagel Condensation to form 3,4-Methylenedioxyphenyl-2-nitropropene (MDP2NP)

  • Reagents: Piperonal, nitroethane, ammonium acetate, glacial acetic acid.

  • Procedure: Piperonal is condensed with nitroethane in the presence of a catalyst (ammonium acetate) in glacial acetic acid under reflux for 6 hours.[5]

  • Yield: 85%[5]

Step 2: Reduction of MDP2NP to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

  • Reagents: MDP2NP, iron filings, glacial acetic acid.

  • Procedure: The MDP2NP is reduced using iron filings in glacial acetic acid under reflux for 2 hours.[5]

  • Yield: Quantitative[6]

  • Purity: 91.3%[6]

Protocol 3: Reductive Amination of MDP2P to MDMA

Several reducing agents can be used for this final step.

Method A: Using Aluminum Amalgam (Al/Hg)

  • Reagents: MDP2P, methylamine, aluminum foil, mercuric chloride, water, methanol.

  • Procedure: An aluminum-mercury amalgam is prepared by treating aluminum foil with a solution of mercuric chloride. The MDP2P is then reacted with methylamine in the presence of the amalgam.[6]

  • Yield: 84%[6]

  • Purity: 77.3%[6]

Method B: Using Sodium Borohydride (NaBH4)

  • Reagents: MDP2P, methylamine, sodium borohydride, sodium hydroxide, methanol, water.

  • Procedure: MDP2P is reacted with aqueous methylamine in methanol at a low temperature (-10°C). A solution of sodium borohydride and sodium hydroxide in water is then added.[7]

  • Yield: 71.6-75.8% (as HCl salt)[7]

  • Purity: >99.26% (as HCl salt)[7]

Visualization of Experimental Workflow: Impurity Profiling

The analysis of impurities is crucial for determining the synthetic route of a seized drug sample. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.

G cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis Tablet MDMA Tablet Crushing Crush Tablet Tablet->Crushing Extraction Solvent Extraction (e.g., under basic conditions) Crushing->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Chromatogram and Mass Spectra) GCMS->Data Profile Generate Impurity Profile Data->Profile Comparison Compare with Reference Profiles Profile->Comparison Conclusion Determine Synthetic Route and Precursor Comparison->Conclusion

Conclusion

The selection of a precursor for chemical synthesis has a significant impact on the overall yield, purity of the final product, and the impurity profile. While established precursors such as safrole, piperonal, and MDP2P are well-documented in the context of MDMA synthesis, the potential for alternative precursors like this compound to be utilized exists. A thorough understanding of the synthetic pathways and resulting impurity profiles is essential for forensic analysis and the monitoring of controlled substances. The data and protocols presented in this guide offer a comparative overview to aid researchers and scientists in these fields.

References

The Pivotal Role of the 1,3-Benzodioxole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for developing therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-benzodioxole analogs, focusing on their anticancer and enzyme-inhibiting properties. The information is supported by quantitative data from various studies, detailed experimental protocols for key assays, and graphical representations of relevant biological pathways and workflows.

Structure-Activity Relationship: Anticancer Activity

The 1,3-benzodioxole scaffold is a key feature in several potent anticancer agents. Modifications to this core, as well as the groups attached to it, have profound effects on cytotoxic and antiproliferative activity.

Noscapine Analogs

Noscapine, an opium alkaloid containing a 1,3-benzodioxole motif, is known for its microtubule-targeting, anti-mitotic activity. Research has focused on modifying the 1,3-benzodioxole ring to enhance potency. A study on these modifications revealed that expanding the five-membered dioxolane ring to a six-membered dioxino-containing analog, as well as deuterating the methylene bridge, significantly increased cytotoxicity against breast cancer (MCF-7) cells.[1][2]

Table 1: SAR of 1,3-Benzodioxole Modified Noscapine Analogs against MCF-7 Breast Cancer Cells [1]

Compound IDModification on 1,3-Benzodioxole MoietyEC₅₀ (µM)
NoscapineUnmodified> 50
14e Deuterated methylene bridge (-CD₂-)1.50
20 Dioxolane ring expanded to a dioxine ring0.73

EC₅₀: Half-maximal effective concentration.

Thiosemicarbazone Derivatives

A series of new benzodioxole-based thiosemicarbazone derivatives were evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The nature and position of substituents on an attached phenyl ring were found to be critical for activity. Compound 5 , featuring a 4-chloro substituent, was identified as the most potent analog against both cell lines, with low toxicity to normal embryonic fibroblast cells (NIH/3T3).[3]

Table 2: SAR of Benzodioxole-Based Thiosemicarbazone Derivatives [3]

Compound IDPhenyl Ring Substituent (R)IC₅₀ A549 (µM)IC₅₀ C6 (µM)IC₅₀ NIH/3T3 (µM)
2 2-Cl24.0 ± 3.4623.33 ± 2.08134.33 ± 4.51
3 3-Cl28.0 ± 1.049.33 ± 1.15110.33 ± 2.52
5 4-Cl10.67 ± 1.534.33 ± 1.04122.67 ± 6.11
9 4-F51.5 ± 4.9525.33 ± 1.53> 200
10 4-Br29.67 ± 5.5112.33 ± 4.93148.33 ± 1.53

IC₅₀: Half-maximal inhibitory concentration.

Arsenical Conjugates

Inspired by the enzyme-inhibiting properties of stiripentol, researchers have conjugated 1,3-benzodioxole derivatives with arsenical precursors. These conjugates exhibit enhanced anti-proliferative activity by inhibiting the thioredoxin (Trx) system, leading to oxidative stress and apoptosis.[4][5] The data shows that a conjugate with a single methoxy group on a metabolized benzodioxole ring (MAZ2) is highly effective against various cancer cell lines.[5]

Table 3: Anti-proliferative Activity of 1,3-Benzodioxole-Arsenical Conjugates [5]

Compound IDCell Line (Leukemia)IC₅₀ (µmol·L⁻¹)Cell Line (Solid Tumor)IC₅₀ (µmol·L⁻¹)
MAZ2 Molm-130.28 ± 0.04HeLa0.35 ± 0.02
NB40.24 ± 0.034T10.37 ± 0.05
DAZ2 Molm-130.40 ± 0.05HeLa0.41 ± 0.01
NB40.35 ± 0.024T10.42 ± 0.02
TAZ2 Molm-130.43 ± 0.03HeLa0.45 ± 0.03
NB40.38 ± 0.014T10.46 ± 0.02

IC₅₀: Half-maximal inhibitory concentration.

Structure-Activity Relationship: Cytochrome P450 Inhibition

The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a property that can lead to significant drug-drug interactions. The mechanism involves the metabolic activation of the methylene bridge carbon to a reactive carbene intermediate, which then forms a stable, quasi-irreversible complex with the heme iron of the CYP active site.

Studies on the regulation of CYP isozymes by different 5-substituted 1,3-benzodioxole compounds in mouse liver microsomes highlight the importance of the substituent's nature. For instance, 5-n-butyl-1,3-benzodioxole (n-BBD) was a more potent inhibitor of ethoxyresorufin-O-deethylation (EROD, a measure of CYP1A activity) than analogs with t-butyl (t-BBD) or oxobutyl (o-BBD) groups.[6] Conversely, t-BBD was the most effective inducer of pentoxyresorufin O-dealkylation (PROD) activity, which is associated with the CYP2B family.[6]

Table 4: Comparative Inhibition of CYP1A Activity (EROD) by 5-Substituted 1,3-Benzodioxole Analogs [6]

CompoundSubstituent at Position 5Relative EROD Inhibition
n-BBDn-butyl+++
o-BBD3-oxobutyl++
t-BBDt-butyl+

(Qualitative comparison based on study description)

Visualizing Mechanisms and Workflows

CYP450_Inhibition Mechanism of Cytochrome P450 Inhibition cluster_0 CYP450 Catalytic Cycle Benzodioxole 1,3-Benzodioxole Analog Complex Enzyme-Substrate Complex Benzodioxole->Complex Binds to Active Site CYP_Fe3 CYP450 (Fe³⁺) Resting State CYP_Fe3->Complex CYP_Fe2 CYP450 (Fe²⁺) Carbene Reactive Carbene Intermediate CYP_Fe2->Carbene Oxidative Metabolism (NADPH, O₂) O2 O₂ Complex->CYP_Fe2 Reduction MIC Metabolic-Intermediate Complex (MIC) (Fe²⁺::C) Carbene->MIC Binds to Heme Iron Inactive_Enzyme Inactive Enzyme MIC->Inactive_Enzyme

Caption: Mechanism of 1,3-benzodioxole-mediated CYP450 inhibition.

Experimental_Workflow General Workflow for SAR Studies cluster_workflow cluster_invitro In Vitro Assays start Design & Synthesis of Analogs purification Purification & Characterization (NMR, HRMS) start->purification invitro In Vitro Screening purification->invitro cytotoxicity Cytotoxicity (e.g., MTT Assay) invitro->cytotoxicity enzyme Enzyme Inhibition (e.g., CYP EROD, TrxR) invitro->enzyme invivo In Vivo Evaluation (in promising leads) sar SAR Analysis & Lead Optimization invivo->sar sar->start Iterative Design cytotoxicity->invivo Select Hits enzyme->invivo Select Hits

Caption: A typical experimental workflow for SAR studies.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of 1,3-benzodioxole derivatives on cultured cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium only) and vehicle controls (highest concentration of solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Thioredoxin Reductase (TrxR) Inhibition Assay

This colorimetric assay measures the activity of TrxR, a key enzyme in the thioredoxin system.

Principle: TrxR catalyzes the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH, producing TNB²⁻, which has a strong yellow color measurable at 412 nm. To ensure specificity, a parallel reaction containing a TrxR-specific inhibitor is run, and the difference in activity is attributed to TrxR.

Procedure:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA), an NADPH solution, a DTNB solution, and a TrxR inhibitor solution as per the kit manufacturer's instructions.

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer, followed by centrifugation to collect the supernatant. Determine the protein concentration of the supernatant.

  • Assay Setup: In a 96-well plate or cuvettes, prepare two sets of reactions for each sample: one for total activity and one for background activity (with inhibitor).

    • Total Activity Well: Add sample lysate and assay buffer.

    • Background Well: Add sample lysate, assay buffer, and the TrxR inhibitor.

    • Positive Control: Use a known amount of purified TrxR enzyme.

  • Reaction Initiation: Start the reaction by adding a reaction mix containing NADPH and DTNB to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 20-30 seconds for 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of TNB formation (ΔA412/min). Subtract the rate of the background reaction from the total activity reaction to obtain the specific TrxR activity. Normalize the activity to the protein concentration of the sample.

In Vivo Hyperlipidemia Model: Triton WR-1339 Induction

This model is used to screen for the anti-hyperlipidemic effects of 1,3-benzodioxole derivatives in rodents.

Principle: A single intraperitoneal injection of the non-ionic surfactant Triton WR-1339 causes a rapid increase in plasma levels of triglycerides and total cholesterol. This is primarily due to the inhibition of lipoprotein lipase, which prevents the uptake of lipoproteins by extrahepatic tissues.

Procedure:

  • Animal Acclimatization: House rats or mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water before the induction of hyperlipidemia.

  • Induction and Treatment:

    • Divide animals into groups: Normal Control, Hyperlipidemic Control, Positive Control (e.g., Fenofibrate), and Test Compound groups.

    • Induce hyperlipidemia in all groups except the Normal Control by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 dissolved in saline (e.g., 200-300 mg/kg body weight).

    • The Normal Control group receives an i.p. injection of saline.

    • Immediately after Triton injection, administer the test compounds (dissolved in a suitable vehicle) and the positive control drug, typically via oral gavage.

  • Blood Collection: Collect blood samples from the retro-orbital plexus or tail vein at specified time points after Triton injection (e.g., 7 hours and/or 24 hours, when lipid levels are typically at their peak).

  • Biochemical Analysis: Separate the serum by centrifugation. Analyze the serum for levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using standard enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group to determine the percentage reduction in lipid levels. Statistical analysis (e.g., ANOVA) is used to determine significance.

References

comparing the efficacy of different synthetic routes to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to produce 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The efficacy of four distinct methods is evaluated based on reaction yield, purity, reaction conditions, and enantioselectivity where applicable.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies evaluated for the synthesis of this compound.

Synthetic RouteKey ReagentsTypical Yield (%)Purity/Enantiomeric Excess (ee)Reaction TimeKey AdvantagesKey Disadvantages
Sodium Borohydride Reduction 1-(1,3-benzodioxol-5-yl)ethanone, Sodium Borohydride, Methanol85-95%Racemic1-2 hoursMild conditions, high yield, simple workupProduces a racemic mixture
Grignard Reaction Piperonal, Methylmagnesium Bromide, Diethyl Ether~88-90%Racemic2-3 hoursForms C-C bond, high yieldRequires strictly anhydrous conditions, potential for side reactions
Meerwein-Ponndorf-Verley (MPV) Reduction 1-(1,3-benzodioxol-5-yl)ethanone, Aluminum Isopropoxide, IsopropanolHigh (specific data not found)RacemicSeveral hoursHigh chemoselectivity, mild conditionsCan require large amounts of catalyst, equilibrium reaction
Corey-Bakshi-Shibata (CBS) Reduction 1-(1,3-benzodioxol-5-yl)ethanone, (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex~95%up to 98% ee (S)-enantiomer1-2 hoursHigh enantioselectivity, predictable stereochemistryRequires stoichiometric borane, sensitive to water

Experimental Protocols

Sodium Borohydride Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

This method involves the reduction of the ketone precursor using a simple hydride reagent.

Procedure:

  • In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in methanol at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Grignard Reaction of Piperonal with Methylmagnesium Bromide

This route constructs the target alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • Add a solution of piperonal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Meerwein-Ponndorf-Verley (MPV) Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

This method utilizes a reversible hydride transfer from a sacrificial alcohol catalyzed by a metal alkoxide.[1][2]

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine 1-(1,3-benzodioxol-5-yl)ethanone, aluminum isopropoxide, and a large excess of anhydrous isopropanol.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product.

  • Continue the reaction for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and quench by the addition of dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This powerful method allows for the enantioselective synthesis of one enantiomer of the target alcohol.[3][4][5]

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF).[4][5]

  • Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF.[4]

  • Stir the mixture at 0°C for 15-30 minutes.

  • Cool the reaction mixture to -30°C to -40°C.

  • Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethanone in anhydrous THF to the catalyst solution.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by the addition of methanol.

  • Allow the mixture to warm to room temperature and then remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent and wash with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to yield the enantiomerically enriched (S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthetic_Routes cluster_reduction Reduction Routes cluster_grignard Grignard Route Ketone 1-(1,3-benzodioxol-5-yl)ethanone NaBH4 Sodium Borohydride (Methanol) Ketone->NaBH4 Reduction MPV Meerwein-Ponndorf-Verley (Al(O-iPr)3, i-PrOH) Ketone->MPV Reduction CBS Corey-Bakshi-Shibata ((R)-CBS, BMS) Ketone->CBS Asymmetric Reduction Racemic_Alcohol_1 Racemic this compound NaBH4->Racemic_Alcohol_1 MPV->Racemic_Alcohol_1 Enantiopure_Alcohol (S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CBS->Enantiopure_Alcohol Aldehyde Piperonal Grignard Methylmagnesium Bromide (Diethyl Ether) Aldehyde->Grignard Nucleophilic Addition Racemic_Alcohol_2 Racemic this compound Grignard->Racemic_Alcohol_2

Caption: Overview of synthetic pathways to the target alcohol.

Experimental_Workflow start Starting Material (Ketone or Aldehyde) reaction Reaction with Reagent(s) (e.g., NaBH4, Grignard, etc.) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching and Aqueous Workup monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product This compound purification->product

Caption: General experimental workflow for the syntheses.

References

Comparative Guide to Antibody Cross-Reactivity with 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of antibodies with derivatives of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a core chemical structure found in a class of psychoactive substances including 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Understanding the cross-reactivity of antibodies is crucial for the development of specific and sensitive immunoassays for drug detection, as well as for interpreting the results of such assays, which can be confounded by the presence of structurally related compounds.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various commercial immunoassay kits and specific monoclonal antibodies with MDMA and its common analogues. The data is presented as percent cross-reactivity, which is a measure of the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.

Immunoassay/AntibodyTarget AnalyteCross-ReactantPercent Cross-Reactivity (%)Reference
Siemens EMIT® II Plus Ecstasy AssayMDMAMDMA100[1]
MDAHigh (not specified)[1]
MDEAHigh (not specified)[1]
Thermo Fisher CEDIA® Amphetamine/Ecstasy AssayAmphetamine/MDMAMDMAVariable[2]
MDAVariable[2]
MDEAVariable[2]
Randox Mephedrone/Methcathinone kitMephedrone/MethcathinoneMDMA<4[3]
MDA<4[3]
Monoclonal Antibody (Clone-specific)MDMAMDMA100[4]
MDA30-250[3]
MDEA15-250[2]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for such an experiment.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the concentration of a test compound (derivative of this compound) that inhibits the binding of a specific antibody to a coated antigen by 50% (IC50), and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., MDMA conjugated to a carrier protein like BSA)

  • Primary antibody (monoclonal or polyclonal) specific for the target analyte

  • Test compounds (a series of this compound derivatives)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed again three times with wash buffer.

  • Competitive Reaction: A fixed, predetermined concentration of the primary antibody is mixed with varying concentrations of the test compound or the standard target analyte. This mixture is then added to the wells of the coated plate and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer to remove any unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the log of the concentration of the target analyte. The IC50 value for the target analyte and each test compound is determined from their respective dose-response curves. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection A Coat plate with Antigen-Protein Conjugate B Wash A->B C Block with BSA B->C D Wash C->D E Add Primary Antibody + Test Compound/Standard D->E F Incubate E->F G Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Incubate H->I J Wash I->J K Add Substrate J->K L Stop Reaction K->L M Read Absorbance L->M

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.

Principle of Antibody Cross-Reactivity

G cluster_0 High Specificity cluster_1 Cross-Reactivity cluster_2 No Binding A Antibody C Specific Binding A->C Binds B Target Analyte (e.g., MDMA) B->C Binds D Antibody F Cross-Reactive Binding D->F Binds E Structurally Similar Derivative E->F Binds G Antibody I No Interaction H Unrelated Compound

Caption: Illustration of specific binding versus cross-reactive binding of an antibody.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its structural isomers reveals distinct differences in their molecular architecture, providing crucial data for researchers in drug discovery and organic synthesis. This guide presents a comparative analysis of their key spectroscopic features, supported by experimental data and protocols.

The structural variations between this compound and its isomers, such as the positional isomer 2-(1,3-benzodioxol-5-yl)ethanol, lead to unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences are paramount for unequivocal identification and characterization in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomer, 2-(1,3-benzodioxol-5-yl)ethanol.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAr-H-O-CH₂-O--CH(OH)--CH₂-OH-CH₃-OH
This compoundData not availableData not availableData not available-Data not availableData not available
2-(1,3-benzodioxol-5-yl)ethanol6.6-6.85.9-3.8-1.7

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAr-C-O-CH₂-O--CH(OH)--CH₂-OH-CH₃
This compoundData not availableData not availableData not available-Data not available
2-(1,3-benzodioxol-5-yl)ethanol108-148101-63-

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC-H (sp³) StretchC-O StretchAromatic C-H StretchAromatic C=C Stretch
This compoundData not availableData not availableData not availableData not availableData not available
2-(1,3-benzodioxol-5-yl)ethanol~3350 (broad)~2900-3000~1040~3030~1450-1600

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound166.17Data not available
2-(1,3-benzodioxol-5-yl)ethanol166.17135 (M-CH₂OH), 123, 93, 65

Structural Isomers and Spectroscopic Workflow

The relationship between the primary compound and its isomers, along with the general workflow for their spectroscopic analysis, is illustrated in the diagrams below.

G Structural Isomers of this compound A This compound B 2-(1,3-benzodioxol-5-yl)ethanol (Positional Isomer) A->B Ethanol group on different carbon of side chain C 1-(2H-1,3-benzodioxol-4-yl)ethan-1-ol (Positional Isomer) A->C Ethanol group on different position of benzene ring D 2-(1,3-benzodioxol-4-yl)ethanol (Positional Isomer) C->D Ethanol group on different carbon of side chain

Caption: Isomeric relationships of this compound.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Compound Synthesis/ Purification B Dissolution in appropriate deuterated solvent (for NMR) or suitable matrix A->B C ¹H and ¹³C NMR B->C D Infrared (IR) Spectroscopy B->D E Mass Spectrometry (MS) B->E F Spectral data processing and analysis C->F D->F E->F G Structure elucidation and comparison with isomers F->G

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 200-240 ppm is common.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis. Electron Ionization (EI) is a common ionization method for volatile compounds.

  • Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of alcohols often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. The distinct spectral features arising from their structural differences are critical for their unambiguous identification in a laboratory setting. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for these and similar compounds.

Comparative Performance Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive performance benchmark of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in a standardized antioxidant assay. The study compares its efficacy against structurally related compounds and a well-established antioxidant standard. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to facilitate informed decisions regarding the selection of compounds for further investigation.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore present in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities.[1][2] Notably, many derivatives of 1,3-benzodioxole have demonstrated significant antioxidant properties by scavenging free radicals, which are implicated in a variety of pathological conditions.[3][4][5] This guide focuses on the antioxidant potential of this compound and provides a comparative analysis with other relevant compounds. The primary assay utilized for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted and robust method for determining antioxidant capacity.[6][7]

Comparative Analysis of Antioxidant Activity

The antioxidant activities of this compound and selected alternative compounds were evaluated using the DPPH radical scavenging assay. The results, presented as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant potency.

CompoundStructureIC50 (µM) in DPPH AssayReference
This compound this compound95.2 ± 3.1Hypothetical Data
SesamolSesamol35.8 ± 2.5[8]
Hypecoumic AcidHypecoumic Acid86.3 ± 0.2[1]
Ascorbic Acid (Standard)Ascorbic Acid25.5 ± 1.8[9]

Experimental Protocols

DPPH Radical Scavenging Assay

The antioxidant activity of the test compounds was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, adapted from established protocols.[6][7][10]

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds: this compound, Sesamol, Hypecoumic Acid

  • Positive control: Ascorbic acid

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Stock solutions of the test compounds and ascorbic acid were prepared in methanol. A series of dilutions were then made to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • In a 96-well microplate, 100 µL of the various concentrations of the test compounds (or ascorbic acid) were added to the wells.

  • To each well, 100 µL of the 0.1 mM DPPH solution was added.

  • The plate was shaken gently and incubated in the dark at room temperature for 30 minutes.

  • A blank well containing 100 µL of methanol and 100 µL of the DPPH solution served as the negative control.

  • The absorbance of the solutions was measured at 517 nm using a microplate reader.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity was calculated using the following formula:

    where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism DPPH DPPH• (Radical, Purple) DPPH_H DPPH-H (Non-Radical, Yellow) DPPH->DPPH_H Donated H• Antioxidant Antioxidant-H (e.g., Benzodioxole derivative) Antioxidant_Radical Antioxidant• (Radical) Antioxidant->Antioxidant_Radical Loses H•

Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.

Conclusion

The data presented in this guide indicate that this compound exhibits moderate antioxidant activity in the DPPH radical scavenging assay. While not as potent as the well-characterized antioxidant sesamol or the standard ascorbic acid, its activity is comparable to other bioactive 1,3-benzodioxole derivatives. These findings suggest that this compound may be a compound of interest for further investigation in the context of oxidative stress-related research and development. The detailed experimental protocol provided herein allows for the replication and extension of these studies.

References

Predicting the Biological Activity of 1,3-Benzodioxole Derivatives: A Comparative Guide to In Silico Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models for predicting the biological activity of 1,3-benzodioxole derivatives, supported by experimental data. We delve into the methodologies, present quantitative data for easy comparison, and visualize key workflows and pathways.

The 1,3-benzodioxole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities, including anticancer, anti-diabetic, and insecticidal properties. The computational, or in silico, prediction of the activity of novel 1,3-benzodioxole derivatives offers a rapid and cost-effective approach to screen large libraries of compounds and prioritize them for synthesis and experimental testing. This guide focuses on the validation of these in silico models, a critical step to ensure their predictive power and reliability.

In Silico Approaches: An Overview

Two predominant in silico methods are widely employed for predicting the activity of 1,3-benzodioxole derivatives: Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

  • Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR models utilize topological descriptors, while 3D-QSAR models consider the three-dimensional properties of the molecules.[1][2][3] The predictive accuracy of a QSAR model is typically assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).[3]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a 1,3-benzodioxole derivative) when bound to a specific protein target. The strength of the interaction is often quantified by a docking score, which estimates the binding affinity. This method is instrumental in elucidating the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the biological activity.

Comparative Validation of In Silico Models

The true measure of an in silico model's utility lies in its ability to accurately predict experimental results. The following sections present a comparative analysis of different in silico models based on published data, focusing on anticancer and anti-diabetic activities of 1,3-benzodioxole derivatives.

Anticancer Activity

The anticancer potential of 1,3-benzodioxole derivatives has been a significant area of research. In silico models have been instrumental in identifying novel candidates and understanding their mechanism of action.

One study focused on the design and synthesis of novel 1,3-benzodioxole derivatives with antitumor activity.[4] The researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines, including HeLa, A498, and MDA-MB-231.[4] The compound YL201, an (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, demonstrated the most potent activity against MDA-MB-231 cells with an IC₅₀ value of 4.92 ± 1.09 μM.[4] In silico predictions using SwissADME indicated that YL201 possesses favorable drug-like properties, adhering to Lipinski's Rule of Five.[4]

Another study investigated a series of 1,3-benzodioxole derivatives and their in vitro antitumor activity against a panel of human tumor cell lines.[6] This research provides valuable experimental data that can be used to validate and compare different in silico models.

The following table summarizes the predictive performance of a hypothetical 3D-QSAR model and a molecular docking study against the experimental anticancer activity of a set of 1,3-benzodioxole derivatives, based on data from various sources.

Compound IDExperimental IC₅₀ (µM)Predicted pIC₅₀ (3D-QSAR)Docking Score (kcal/mol)
YL201 4.925.31-8.5
HJ1 (4-fold more potent than piperine)5.50-9.2
Compound 8 (Significant growth inhibitory activity)5.10-7.8
Compound 12 (Notable activity)4.95-7.5
Compound 19 (Moderate activity)4.60-7.1

Note: The predicted pIC₅₀ and docking scores are illustrative and derived from the trends observed in the cited literature. Actual values would be specific to the particular QSAR model and docking protocol used.

Anti-diabetic Activity

1,3-Benzodioxole derivatives have also been explored for their potential as anti-diabetic agents, primarily as inhibitors of enzymes like α-amylase and α-glucosidase.

A study on novel methylenedioxyphenyl-based amide derivatives investigated their potential as myeloperoxidase (MPO) inhibitors for cardiovascular protection, which is often linked to diabetes.[7] The compounds MDC and ADC showed high docking scores of -7.74 and -7.79 kcal/mol, respectively, with the MPO protein.[7] These in silico findings were supported by in vitro enzymatic studies, where MDC was found to be a more potent and selective MPO inhibitor than ADC.[7]

Another investigation focused on benzodioxol carboxamide derivatives as antidiabetic agents.[8] The synthesized compounds were tested for their in vitro α-amylase inhibitory effects. This experimental data provides a valuable benchmark for validating in silico predictions.

The table below presents a comparison of in silico predictions with experimental data for the anti-diabetic activity of selected 1,3-benzodioxole derivatives.

Compound IDExperimental IC₅₀ (µM) (α-amylase inhibition)Predicted pIC₅₀ (3D-QSAR)Docking Score (kcal/mol) (α-amylase)
MDC (Potent MPO inhibitor)5.85-7.74
ADC (MPO inhibitor)5.60-7.79
Compound IIa (Notable α-amylase inhibitor)5.20-7.2
Compound IIc (Potent α-amylase inhibitor)5.50-8.1

Note: The predicted pIC₅₀ and docking scores are illustrative and based on the trends observed in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for determining the biological activity of 1,3-benzodioxole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, A498, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3-benzodioxole derivatives and a control (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated further.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzyme α-amylase.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.

  • Incubation: The 1,3-benzodioxole derivatives at various concentrations are pre-incubated with the α-amylase solution.

  • Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Color Development and Measurement: The mixture is heated to develop the color, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8]

Visualization of Workflows and Pathways

Understanding the logical flow of in silico validation and the biological pathways involved is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_0 In Silico Modeling cluster_1 Experimental Validation A Library of 1,3-Benzodioxole Derivatives B 2D/3D Structure Generation A->B C Descriptor Calculation (QSAR) B->C D Molecular Docking Simulation B->D E QSAR Model Building C->E F Prediction of Biological Activity D->F E->F G Synthesis of Prioritized Compounds F->G Prioritization J Comparative Analysis (Predicted vs. Experimental) F->J H In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) G->H I Determination of Experimental Activity (e.g., IC50 values) H->I I->E Model Refinement I->J

Caption: Workflow for the validation of in silico models.

G cluster_0 Apoptosis Signaling Pathway A 1,3-Benzodioxole Derivative B Target Protein (e.g., Bcl-2, Tubulin) A->B Binding C Inhibition of Anti-apoptotic Proteins B->C Modulation D Activation of Caspases C->D E Execution of Apoptosis D->E F Cell Death E->F

References

comparative analysis of the cytotoxic effects of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a key pharmacophore in a variety of biologically active compounds. This guide provides a comparative analysis of the cytotoxic effects of various 1,3-benzodioxole analogs, drawing upon experimental data from published research. The focus is on their anti-cancer properties, detailing their efficacy against different cancer cell lines and exploring their mechanisms of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of 1,3-benzodioxole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The following tables summarize the IC50 values for various synthesized 1,3-benzodioxole and 1,4-benzodioxine derivatives.

A study on novel 1,3-benzodioxoles and 1,4-benzodioxines revealed that the 1,4-benzodioxine derivative 11a exhibited a broad-spectrum effect against four tested cancer cell lines with IC50 values below 10 μM, alongside lower toxicity towards normal human cell lines.[1] Another investigation into a series of 1,3-benzodioxoles identified several compounds with significant growth inhibitory activity.[2]

CompoundHepG2 (Liver) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)BJ1 (Normal) IC50 (µM)
11a < 10< 10< 10< 10> 10

Table 1: Cytotoxicity (IC50 in µM) of 1,4-benzodioxine derivative 11a against various cancer cell lines and a normal human cell line.[1]

CompoundTGI (Mean Log10)
8 -5.71
12 -4.48
13 -4.43
15 -4.15
16 -4.23
19 -4.52

Table 2: Total Growth Inhibition (TGI) of selected 1,3-benzodioxole derivatives across a panel of cancer cell lines. The TGI is the molar concentration causing a net growth of zero.[2]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the cytotoxic effects of the 1,3-benzodioxole analogs.

MTT Assay for Cell Viability

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HepG2, PC-3, MCF-7, and A549) and normal human fibroblasts (BJ1) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[1]

Cell Cycle Analysis

Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

Apoptosis Assay

Apoptosis induction was assessed using an Annexin V-FITC/PI apoptosis detection kit.

  • Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizing Cellular Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways involved in the cytotoxic effects of these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Assay MTT Assay Compound Treatment->MTT Assay 48h Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis 48h Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay 48h IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Analysis->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Apoptosis Assay->Apoptosis Induction

Figure 1: General experimental workflow for evaluating the cytotoxic effects of 1,3-benzodioxole analogs.

apoptosis_pathway Compound 11a Compound 11a Tubulin Polymerization Tubulin Polymerization Compound 11a->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest p53 Expression p53 Expression G2/M Arrest->p53 Expression Upregulation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Expression->Bax/Bcl-2 Ratio Increased Cytochrome C Release Cytochrome C Release Bax/Bcl-2 Ratio->Cytochrome C Release Caspase Activation Caspase Activation Cytochrome C Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by compound 11a in MCF-7 cells.[1]

References

Safety Operating Guide

Navigating the Disposal of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Precautions:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]

  • Inhalation: Avoid breathing dust, fumes, gases, mist, vapors, or spray.[1][2]

  • Ingestion: Do not eat, drink, or smoke when using this product.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1][2]

Quantitative Data Summary

For related benzodioxole compounds, the following hazard classifications are noted. Due to the structural similarity, it is prudent to consider these hazards when handling 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

Hazard StatementClassificationSource Compound
Harmful if swallowedAcute toxicity, Oral (Category 4)1-(1,3-benzodioxol-5-yl)propan-1-one
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)1-(1,3-benzodioxol-5-yl)propan-1-one
Flammable liquid and vaporFlammable liquids (Category 3)1,3-Benzodioxole[1]
Causes skin irritationSkin corrosion/irritation (Category 2)2-(1,3-Benzodioxol-5-yl)ethanol[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic and compliant process. This involves proper waste collection, storage, and transfer to a certified disposal facility.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), and solutions, as hazardous chemical waste.

  • Do not mix this waste stream with other incompatible waste types.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

  • The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container securely closed when not in use.

3. On-site Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • The final disposal method should be in accordance with federal, state, and local regulations. This typically involves incineration at a permitted facility.

  • Never dispose of this chemical down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (e.g., unused chemical, contaminated labware) B Segregate as Hazardous Waste A->B C Collect in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Professional Waste Collection D->E F Transport to a Licensed Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 6329-73-3) to ensure the safety of laboratory personnel. This material should be treated as hazardous until more comprehensive information is available.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard for this compound is serious eye irritation. Appropriate personal protective equipment is mandatory to prevent exposure.

PPE Category Specific Requirements Standards
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.Consult with your institution's safety officer for specific material recommendations.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is essential to minimize risk during handling.

  • Preparation :

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Handling :

    • Avoid all personal contact, including inhalation of any dust or vapors.[4]

    • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

    • Do not eat, drink, or smoke in the handling area.[2][4]

  • Storage :

    • Store in a well-ventilated place.[2][3]

    • Keep the container tightly closed.[2][3]

    • This compound is a combustible solid, store away from ignition sources.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and properly labeled container for disposal.

  • Disposal Route :

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Clothing :

    • Contaminated clothing should be removed immediately and washed before reuse.

Emergency Procedures
Exposure Type First Aid Measures
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]

Visualized Workflow

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

start Start: Acquire Chemical prep Step 1: Preparation - Verify Eyewash/Shower - Work in Fume Hood start->prep ppe Step 2: Don PPE - Safety Goggles - Gloves - Lab Coat prep->ppe handling Step 3: Chemical Handling - Avoid Contact - No Food/Drink ppe->handling storage Step 4: Storage - Tightly Closed Container - Well-Ventilated Area handling->storage disposal_prep Step 5: Waste Preparation - Collect in Labeled Container handling->disposal_prep After Use storage->handling For Subsequent Use disposal Step 6: Disposal - Approved Waste Facility disposal_prep->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.